Fmoc-Ala-Ala-Asn(Trt)-OH
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C44H42N4O7 |
|---|---|
分子量 |
738.8 g/mol |
IUPAC 名称 |
(2R)-2-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]-4-oxo-4-(tritylamino)butanoic acid |
InChI |
InChI=1S/C44H42N4O7/c1-28(45-40(50)29(2)46-43(54)55-27-37-35-24-14-12-22-33(35)34-23-13-15-25-36(34)37)41(51)47-38(42(52)53)26-39(49)48-44(30-16-6-3-7-17-30,31-18-8-4-9-19-31)32-20-10-5-11-21-32/h3-25,28-29,37-38H,26-27H2,1-2H3,(H,45,50)(H,46,54)(H,47,51)(H,48,49)(H,52,53)/t28-,29-,38+/m0/s1 |
InChI 键 |
PMEYZYXHXRXGHF-DNHOBXEASA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Ala-Ala-Asn(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, applications, and handling of Fmoc-Ala-Ala-Asn(Trt)-OH, a crucial building block in modern peptide synthesis and bioconjugation. This document is intended to serve as a detailed resource for professionals in the fields of chemical biology, drug discovery, and pharmaceutical development.
Core Chemical Properties
This compound is a protected tripeptide composed of Alanine, Alanine, and Asparagine. The N-terminus is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain of the Asparagine residue is protected by a trityl (Trt) group. These protecting groups are essential for its application in stepwise solid-phase peptide synthesis (SPPS). The Fmoc group provides temporary N-terminal protection and is readily cleaved under basic conditions, while the bulky Trt group shields the asparagine side-chain amide, preventing undesirable side reactions such as dehydration and cyclization during synthesis.[1][2]
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | References |
| CAS Number | 1951424-92-2 | [1][3][4][5] |
| Molecular Formula | C₄₄H₄₂N₄O₇ | [2][3][4][5][6] |
| Molecular Weight | 738.84 g/mol | [3] |
| Purity | Typically >96% | [3][5] |
| Appearance | White to off-white powder | [7] |
| Storage Temperature | -20°C | [4][5] |
Key Applications in Research and Development
This compound is a specialized reagent with significant applications in peptide chemistry and drug development.
-
Solid-Phase Peptide Synthesis (SPPS): As a protected tripeptide, it serves as a building block for constructing complex peptide sequences.[1][2] The trityl protection on the asparagine side chain is particularly advantageous as it prevents dehydration of the amide to a nitrile during activation steps, a common side reaction that leads to difficult-to-remove impurities.[8]
-
Antibody-Drug Conjugate (ADC) Linkers: The Ala-Ala-Asn sequence is recognized and cleaved by the enzyme Cathepsin B.[1] Cathepsin B is often overexpressed in the lysosomal compartments of tumor cells. This property makes this compound a valuable precursor for creating cleavable linkers used in ADCs.[4][5][9] An ADC utilizing this linker can selectively release its cytotoxic payload within cancer cells, minimizing systemic toxicity.[1]
Experimental Protocols and Methodologies
The following sections provide detailed protocols for the use and analysis of this compound.
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the incorporation of the this compound unit into a growing peptide chain on a solid support (e.g., Rink Amide resin).
Materials:
-
Fmoc-protected amino acid-loaded resin
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents: Dichloromethane (DCM), Isopropanol (IPA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh aliquot of 20% piperidine/DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x), followed by IPA (3x) and DMF (3x) to remove residual piperidine.
-
-
Coupling Reaction:
-
Dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
To monitor completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Chain Elongation: Repeat steps 2-4 for subsequent amino acid couplings.
-
Final Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (e.g., 95% TFA) to the resin. This step cleaves the peptide from the resin and removes the Trt and other acid-labile side-chain protecting groups.[10][11][12]
-
Incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Analytical HPLC Method for Purity Assessment
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase:
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude or purified peptide in a suitable solvent (e.g., 50% Acetonitrile/Water).
-
HPLC Analysis:
-
Equilibrate the column with 95% Solvent A and 5% Solvent B.
-
Inject the sample.
-
Run a linear gradient from 5% to 95% Solvent B over 30 minutes.
-
Monitor the elution at 220 nm.
-
Calculate purity based on the relative peak area of the main product.
-
Visualized Workflows and Mechanisms
Diagrams created using Graphviz are provided below to illustrate key structures and processes involving this compound.
Safety and Handling
Handling:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Avoid inhalation of dust and direct contact with skin and eyes.[13]
Storage:
-
Keep away from moisture, light, and oxidizing agents.[5]
For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier. This product is intended for research use only and is not for diagnostic or therapeutic use in humans.[2][5]
References
- 1. This compound, CAS 1951424-92-2 | AxisPharm [axispharm.com]
- 2. This compound - Creative Peptides [creative-peptides.com]
- 3. precisepeg.com [precisepeg.com]
- 4. This compound, ADC linker, 1951424-92-2 | BroadPharm [broadpharm.com]
- 5. apexbt.com [apexbt.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Fmoc-L-Asn(Trt)-OH | Matrix Innovation [matrix-innovation.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | ADC Linker | Ambeed.com [ambeed.com]
- 10. advancedchemtech.com [advancedchemtech.com]
- 11. peptide.com [peptide.com]
- 12. Fmoc-Asn(Trt)-OH | 132388-59-1 [chemicalbook.com]
- 13. omizzur.com [omizzur.com]
An In-depth Technical Guide to Fmoc-Ala-Ala-Asn(Trt)-OH
This guide provides comprehensive information on the chemical properties, and application of the protected tripeptide, Fmoc-Ala-Ala-Asn(Trt)-OH, a key building block in peptide synthesis for research, and drug development.
Physicochemical Properties
The quantitative data for this compound is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C44H42N4O7 | [1] |
| Molecular Weight | 738.84 g/mol | [1] |
| CAS Number | 1951424-92-2 | [1] |
| Purity | >96% | [1] |
Experimental Protocols
This compound is primarily utilized in solid-phase peptide synthesis (SPPS). Below is a detailed, generalized protocol for the incorporation of this tripeptide into a growing peptide chain attached to a solid support (resin).
Materials:
-
This compound
-
Peptide synthesis resin (e.g., Rink Amide resin, Wang resin) with a free amino group
-
Deprotection solution: 20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)
-
Coupling reagents:
-
Activating agent (e.g., HATU, HBTU, HOBt/DIC)
-
Base (e.g., N,N-diisopropylethylamine (DIPEA) or collidine)
-
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, isopropanol (B130326)
-
Kaiser test reagents (for monitoring coupling completion)
Protocol for a Single Coupling Cycle:
-
Resin Swelling: The resin is initially swelled in DMF for 30-60 minutes to ensure optimal reaction conditions.
-
Fmoc Deprotection:
-
The swelled resin is treated with the deprotection solution (20% piperidine in DMF) to remove the Fmoc protecting group from the N-terminus of the peptide chain on the resin.
-
This reaction is typically carried out for 5-10 minutes and repeated once.
-
The resin is then thoroughly washed with DMF to remove residual piperidine and by-products.
-
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (typically 2-5 equivalents relative to the resin substitution) in DMF.
-
Add the activating agent (e.g., HATU, 2-5 equivalents) and the base (e.g., DIPEA, 4-10 equivalents).
-
Allow the activation to proceed for a few minutes before adding to the resin.
-
-
Coupling:
-
The activated this compound solution is added to the deprotected resin.
-
The coupling reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation.
-
The completion of the coupling reaction can be monitored using a qualitative test, such as the Kaiser test. A negative Kaiser test (yellow beads) indicates a complete reaction.
-
-
Washing:
-
After the coupling is complete, the resin is thoroughly washed with DMF, DCM, and isopropanol to remove any unreacted reagents and by-products.
-
This cycle of deprotection, activation, and coupling is repeated to elongate the peptide chain.
Diagrams
The following diagram illustrates the cyclical workflow of Fmoc-based solid-phase peptide synthesis.
References
An In-depth Technical Guide to Fmoc-Ala-Ala-Asn(Trt)-OH: Structure, Function, and Application in Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-Ala-Ala-Asn(Trt)-OH is a crucial protected tripeptide building block utilized extensively in solid-phase peptide synthesis (SPPS) and as a cleavable linker in the burgeoning field of Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical structure, core functions, and detailed protocols for its application. The strategic incorporation of the Fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus and the Trityl (Trt) group on the asparagine side chain ensures high-purity synthesis of complex peptides and controlled drug release in targeted therapies. This document serves as an in-depth resource for researchers and professionals in peptide chemistry and oncology, offering structured data, detailed experimental workflows, and visual representations of key processes.
Core Structure and Properties
This compound is a meticulously designed tripeptide composed of two alanine (B10760859) residues and a C-terminal asparagine residue, with critical protecting groups for synthetic efficacy.
-
Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This base-labile protecting group shields the N-terminal amine of the tripeptide, preventing unwanted reactions during peptide chain elongation. Its removal is typically achieved with a mild base, such as piperidine (B6355638) in dimethylformamide (DMF), ensuring the integrity of the growing peptide.
-
Trt (Trityl) Group: The bulky and acid-labile trityl group protects the side-chain amide of the asparagine residue. This protection is paramount to prevent dehydration and subsequent nitrile formation during the activation step of peptide coupling, a common side reaction that can lead to significant impurities.[1] The trityl group is typically removed during the final cleavage of the peptide from the solid support using a strong acid like trifluoroacetic acid (TFA).
-
Ala-Ala-Asn Sequence: The tripeptide sequence itself serves as a functional element. The alanine residues provide a neutral and structurally simple backbone. The asparagine residue is often a key component of biologically active peptides. In the context of ADCs, the Ala-Ala-Asn sequence can function as a substrate for specific lysosomal proteases, such as cathepsin B or legumain, enabling targeted payload release within cancer cells.[2][3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C44H42N4O7 | [Creative Peptides] |
| Molecular Weight | 738.8 g/mol | [Creative Peptides] |
| CAS Number | 1951424-92-2 | [BroadPharm] |
| Appearance | White to off-white powder | [Sigma-Aldrich] |
| Storage Temperature | -20°C | [BroadPharm] |
Purity and Supplier Specifications
The purity of this compound is critical for the successful synthesis of high-quality peptides and ADCs. Below is a compilation of purity specifications from various suppliers. It is important to note that while many suppliers list the purity for the related Fmoc-Asn(Trt)-OH, specific data for the tripeptide is also available.
| Supplier | Purity Specification | Analytical Method |
| Precise PEG | > 96% | Not Specified |
| MCE (MedChemExpress) | 99.80% | HPLC |
| CEM Corporation (for Fmoc-Asn(Trt)-OH) | ≥ 99.0% | HPLC |
| Sigma-Aldrich (for Fmoc-Asn(Trt)-OH) | ≥ 99.0% | HPLC |
| Aaopen Global (for Fmoc-L-Asn(Trt)-OH) | 98% | Not Specified |
Function and Applications
The primary functions of this compound are rooted in its utility as a building block in peptide synthesis and as a functional linker in drug delivery systems.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this compound allows for the efficient incorporation of the Ala-Ala-Asn tripeptide unit into a growing peptide chain in a single coupling step. This approach can be more efficient than the stepwise addition of individual amino acids, particularly for repetitive sequences. The Fmoc and Trt protecting groups ensure that the coupling reaction proceeds with high fidelity and minimal side reactions.
Antibody-Drug Conjugates (ADCs)
A significant application of this compound is in the construction of cleavable linkers for ADCs.[4][5][6] ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker connects the antibody to the drug, and its stability and cleavage characteristics are critical for the ADC's efficacy and safety profile.
The Ala-Ala-Asn sequence within the linker is designed to be stable in the systemic circulation but is recognized and cleaved by proteases, such as cathepsin B and legumain, which are often overexpressed in the lysosomal compartment of tumor cells.[2][3] This enzyme-specific cleavage ensures that the cytotoxic payload is released preferentially inside the target cancer cells, minimizing off-target toxicity.
Experimental Protocols
The following sections provide detailed methodologies for the key applications of this compound.
Protocol for Incorporation into a Peptide Chain via SPPS
This protocol outlines the manual solid-phase synthesis steps for coupling this compound to a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Resin with N-terminally deprotected peptide
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection (if necessary):
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and DMF (3 times).
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling reagent such as HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated tripeptide solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours. A longer coupling time may be necessary for this larger building block.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), the coupling step can be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and MeOH (3 times) to remove excess reagents and byproducts.
-
-
Chain Elongation or Capping:
-
Proceed to the deprotection step for the next amino acid coupling cycle.
-
Alternatively, if the coupling is inefficient, any unreacted amines can be capped using acetic anhydride (B1165640) and DIPEA in DMF to prevent the formation of deletion sequences.
-
Workflow for SPPS Incorporation:
Protocol for Synthesis of an ADC Linker-Payload Conjugate
This protocol describes a general procedure for synthesizing a linker-drug conjugate using this compound, which can then be attached to an antibody. This example assumes the payload has a free amine for conjugation.
Materials:
-
This compound
-
Cytotoxic payload with a primary or secondary amine
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification system (e.g., HPLC)
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) and HATU (1 equivalent) in anhydrous DMF.
-
Add DIPEA (2 equivalents) and stir the mixture at room temperature for 15 minutes.
-
-
Coupling to the Payload:
-
In a separate flask, dissolve the amine-containing payload (1.1 equivalents) in anhydrous DMF.
-
Slowly add the activated linker solution to the payload solution.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-24 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure Fmoc-Ala-Ala-Asn(Trt)-Payload conjugate.
-
-
Fmoc Deprotection:
-
Dissolve the purified conjugate in a solution of 20% piperidine in DMF.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield the deprotected linker-payload, which now has a free amine for subsequent conjugation to a maleimide (B117702) or other reactive group for antibody attachment.
-
Signaling Pathways and Mechanism of Action in ADCs
The efficacy of an ADC utilizing an Ala-Ala-Asn linker is dependent on a series of biological events that lead to the targeted release of the cytotoxic payload.
Mechanism of Action:
-
Circulation and Targeting: The ADC circulates in the bloodstream, and the antibody component specifically recognizes and binds to a target antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.
-
Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome.
-
Enzymatic Cleavage: Within the acidic environment of the lysosome, proteases such as cathepsin B or legumain, which are highly active in this compartment, recognize the Ala-Ala-Asn peptide sequence and cleave the linker.
-
Payload Release and Action: The cleavage of the linker liberates the cytotoxic payload inside the cancer cell. The released drug can then exert its cell-killing effect, for example, by damaging DNA or disrupting microtubule dynamics, leading to apoptosis.
Signaling Pathway Diagram:
Conclusion
This compound stands as a testament to the sophistication of modern peptide chemistry and its profound impact on drug development. Its carefully designed structure, featuring strategic protecting groups, enables the synthesis of complex peptides with high fidelity. Furthermore, its role as a cleavable linker in ADCs showcases its critical contribution to the development of next-generation targeted cancer therapies. This guide has provided a detailed overview of its properties, applications, and the experimental protocols necessary for its successful implementation in a research and development setting. A thorough understanding of this versatile building block will undoubtedly continue to foster innovation in both peptide science and oncology.
References
Fmoc-Ala-Ala-Asn(Trt)-OH CAS number 1951424-92-2
An In-depth Technical Guide to Fmoc-Ala-Ala-Asn(Trt)-OH
CAS Number: 1951424-92-2
This technical guide provides a comprehensive overview of this compound, a protected tripeptide widely utilized in peptide synthesis and as a cleavable linker in the development of advanced drug delivery systems. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and applications.
Core Compound Information
This compound is a tripeptide building block where the N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain of asparagine is protected by a trityl (Trt) group.[1][2] This dual protection strategy makes it an ideal reagent for solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to construct complex peptide chains.[1][2]
One of the most significant applications of this molecule is its role as an enzymatically cleavable linker in antibody-drug conjugates (ADCs).[3][4][5][6][] The Ala-Ala-Asn sequence can be recognized and cleaved by proteases such as cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells.[1][5][] This targeted cleavage facilitates the specific release of cytotoxic drugs within cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity.[]
Quantitative Data
The following table summarizes the key chemical and physical properties of this compound based on data from various suppliers.
| Property | Value | Source(s) |
| CAS Number | 1951424-92-2 | [3][4] |
| Molecular Formula | C44H42N4O7 | [3][4][8] |
| Molecular Weight | 738.83 g/mol | [3][4] |
| Purity (by HPLC) | >95% to >99% | [3][8] |
| Appearance | White to off-white solid | General |
| Storage Temperature | -20°C | [4] |
Experimental Protocols
General Protocol for Solid-Phase Synthesis of this compound
This protocol describes the manual synthesis on a Rink Amide resin, which upon cleavage yields a C-terminal amide. For the synthesis of the carboxylic acid, a 2-chlorotrityl chloride resin would be appropriate.
Materials and Reagents:
-
Rink Amide resin
-
Fmoc-Asn(Trt)-OH
-
Fmoc-Ala-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether
Protocol Steps:
-
Resin Swelling:
-
Place the Rink Amide resin in a reaction vessel.
-
Wash the resin with DMF (3x) and then with DCM (3x).
-
Swell the resin in DMF for 30-60 minutes.
-
-
First Amino Acid Coupling (Fmoc-Asn(Trt)-OH):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the resin linker.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.
-
Activation: In a separate vial, dissolve Fmoc-Asn(Trt)-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Allow to activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Add DIPEA (6 eq.) and agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), continue the coupling or repeat the step.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Second Amino Acid Coupling (Fmoc-Ala-OH):
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound Asn(Trt) by treating with 20% piperidine in DMF as described above.
-
Wash the resin with DMF (5x) and DCM (3x).
-
Activation and Coupling: Activate and couple Fmoc-Ala-OH using the same procedure as for the first amino acid.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Third Amino Acid Coupling (Fmoc-Ala-OH):
-
Repeat the deprotection, activation, and coupling steps with the final Fmoc-Ala-OH.
-
After the final coupling, wash the resin with DMF (5x) and DCM (3x), and dry the peptide-resin under vacuum.
-
-
Cleavage from Resin (to obtain peptide acid):
-
Note: This step is for cleaving the peptide from a resin like 2-chlorotrityl chloride resin to yield the carboxylic acid.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove the Trt and other side-chain protecting groups (if any).
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product.
-
Visualizations
Workflow for Solid-Phase Peptide Synthesis
The following diagram illustrates the general workflow for the solid-phase synthesis of the tripeptide.
Caption: Generalized workflow for Fmoc-based solid-phase peptide synthesis.
Signaling Pathway for ADC Action
This diagram illustrates the mechanism of action for an Antibody-Drug Conjugate (ADC) utilizing a cleavable linker like Ala-Ala-Asn.
Caption: Mechanism of action for an ADC with a cathepsin-cleavable linker.
References
- 1. academic.oup.com [academic.oup.com]
- 2. peptide.com [peptide.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound | ADC Linker | Ambeed.com [ambeed.com]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 8. This compound | ADC连接子 | MCE [medchemexpress.cn]
The Trityl Group: A Cornerstone in Asparagine Protection for Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high purity and yield of the target molecule. For the amino acid asparagine (Asn), with its reactive side-chain amide, the trityl (Trt) group has emerged as a robust and reliable guardian. This technical guide delves into the critical role of the Trt protecting group on asparagine, providing a comprehensive overview of its application, benefits, and the underlying chemical principles that make it an indispensable tool in modern peptide chemistry.
The Challenge of Incorporating Asparagine in Peptide Synthesis
The primary carboxamide group in the side chain of asparagine presents a significant hurdle during solid-phase peptide synthesis (SPPS). Under the conditions required for peptide bond formation, two major side reactions can occur, compromising the integrity of the final peptide:
-
Dehydration to β-cyanoalanine: During the activation of the C-terminal carboxyl group of a growing peptide chain ending in asparagine, the side-chain amide can undergo dehydration to form a nitrile, resulting in the incorporation of a β-cyanoalanine residue.[1][2]
-
Aspartimide Formation: The amide nitrogen of the asparagine side chain can nucleophilically attack the activated carboxyl group, leading to the formation of a cyclic aspartimide intermediate. This intermediate can then rearrange to form β-aspartyl peptides or undergo racemization, leading to a heterogeneous mixture of final products.[3][4][5]
These side reactions not only reduce the yield of the desired peptide but also introduce impurities that are often difficult to separate, complicating the purification process significantly.
The Trityl Group: A Bulky Shield with Favorable Properties
The trityl (triphenylmethyl, Trt) group is a bulky, acid-labile protecting group that effectively mitigates the side reactions associated with asparagine.[6][7] Its large steric hindrance physically blocks the side-chain amide, preventing both dehydration and intramolecular cyclization.[6]
Beyond preventing unwanted side reactions, the use of Fmoc-Asn(Trt)-OH offers several advantages in Fmoc-based SPPS:
-
Improved Solubility: Fmoc-Asn(Trt)-OH exhibits significantly better solubility in common SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) compared to its unprotected counterpart, Fmoc-Asn-OH.[7] This enhanced solubility ensures more efficient and complete coupling reactions.
-
Orthogonality: The Trt group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine (B6355638) in DMF) but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[8][9] This orthogonality is a cornerstone of the Fmoc/tBu strategy in SPPS.
Quantitative Analysis of Trt Protection
The use of a Trt protecting group on asparagine demonstrably improves the purity and yield of synthetic peptides by minimizing side reactions.
| Parameter | Without Trt Protection (Fmoc-Asn-OH) | With Trt Protection (Fmoc-Asn(Trt)-OH) | Reference(s) |
| Aspartimide Formation | Prone to significant formation, especially in Asp-Asn and Asp-Gly sequences. | Formation is significantly reduced. In one study, a motif that yielded 27% aspartimide formation with an unprotected side chain was reduced to 5.5% with Trt protection. | [3] |
| β-cyanoalanine Formation | A notable side-product during coupling. | Formation is effectively prevented. | [1][2] |
| Peptide Purity | Lower due to the presence of multiple side-products. | Significantly higher, with fewer impurities to be removed during purification. | [6] |
| Overall Yield | Reduced due to side reactions and purification losses. | Higher due to cleaner synthesis and more straightforward purification. | [6] |
Experimental Protocols
Synthesis of Nα-Fmoc-Nβ-trityl-L-asparagine (Fmoc-Asn(Trt)-OH)
Materials:
-
L-Asparagine
-
Acetic anhydride (B1165640)
-
Concentrated sulfuric acid
-
Acetic acid or propionic acid
-
Liquid caustic soda (e.g., NaOH solution)
-
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
-
Ethyl acetate (B1210297)
-
Water
Procedure:
-
Tritylation of Asparagine:
-
Dissolve L-asparagine in acetic acid or propionic acid.
-
Add acetic anhydride and a catalytic amount of concentrated sulfuric acid.
-
Add triphenylmethanol in portions while maintaining the reaction temperature between 30-40°C. The molar ratio of triphenylmethanol to asparagine should be approximately 1.3-1.5:1.
-
Stir the reaction mixture for 4-7 hours.
-
After the reaction is complete, carefully adjust the pH to 6-7 by the dropwise addition of liquid caustic soda to precipitate the product.
-
Cool the mixture and collect the N-trityl-L-asparagine precipitate by centrifugal filtration.[10]
-
-
Fmoc Protection:
-
Suspend the N-trityl-L-asparagine in a mixture of ethyl acetate and water.
-
Add Fmoc-Cl and a suitable base (e.g., sodium bicarbonate) to the suspension.
-
Stir the reaction mixture until the reaction is complete (monitor by TLC).
-
Work up the reaction mixture by acidification and extraction with an organic solvent.
-
Purify the crude product by crystallization or chromatography to obtain Fmoc-Asn(Trt)-OH.
-
Coupling of Fmoc-Asn(Trt)-OH in Solid-Phase Peptide Synthesis (Manual Protocol)
Materials:
-
Fmoc-protected peptide-resin
-
20% Piperidine in DMF (v/v)
-
Fmoc-Asn(Trt)-OH
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
DMF
-
DCM
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 20 minutes at room temperature.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-Asn(Trt)-OH (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF.
-
Allow the mixture to pre-activate for a few minutes.
-
-
Coupling:
-
Add the activated Fmoc-Asn(Trt)-OH solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates complete coupling).[11]
Cleavage of the Trt Group and Peptide from the Resin
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage:
-
Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation. For peptides with an N-terminal Asn(Trt) residue, the cleavage time may need to be extended to ensure complete deprotection.[12]
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the cleaved peptide by adding the filtrate to a large volume of cold diethyl ether.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for Solid-Phase Peptide Synthesis using Fmoc-Asn(Trt)-OH.
Signaling Pathways
Caption: Simplified Asparagine/Glutamine-mTORC1 Signaling Pathway.[13][14][15][16]
Conclusion
The trityl protecting group plays a pivotal and multifaceted role in the successful synthesis of asparagine-containing peptides. Its ability to effectively prevent deleterious side reactions, coupled with its favorable solubility characteristics and compatibility with the widely used Fmoc/tBu SPPS strategy, solidifies its position as the protecting group of choice for asparagine. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and protocols associated with Trt protection is essential for the efficient and reliable production of high-quality peptides for a wide range of applications, from basic research to therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. peptide.com [peptide.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN114163354B - Preparation method of N-fluorenylmethoxycarbonyl-N-trityl-L-asparagine - Google Patents [patents.google.com]
- 11. wernerlab.weebly.com [wernerlab.weebly.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Glutamine and asparagine activate mTORC1 independently of Rag GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues | The EMBO Journal [link.springer.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to Fmoc-Ala-Ala-Asn(Trt)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-Ala-Ala-Asn(Trt)-OH is a crucial building block in modern solid-phase peptide synthesis (SPPS), particularly valued for its role in the seamless incorporation of the asparagine (Asn) residue. This tripeptide, protected at the N-terminus by a fluorenylmethyloxycarbonyl (Fmoc) group and on the asparagine side chain by a trityl (Trt) group, offers significant advantages in preventing common side reactions associated with asparagine, such as dehydration and aspartimide formation. Its application is especially prominent in the synthesis of complex peptides and in the construction of enzymatically cleavable linkers for antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and a discussion of its applications, supported by quantitative data and visual workflows to aid researchers in its effective utilization.
Introduction
Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the efficient and high-purity synthesis of complex sequences. The success of SPPS relies heavily on the use of appropriately protected amino acid derivatives. Asparagine, with its amide-containing side chain, presents a notorious challenge during peptide synthesis. Under standard activation conditions, the side-chain amide can undergo dehydration to form a nitrile, leading to the incorporation of β-cyanoalanine into the peptide sequence. Furthermore, the sequence Asp-Asn is particularly prone to the formation of a cyclic aspartimide intermediate, which can result in the formation of unwanted β-aspartyl peptides.
The use of a side-chain protecting group for asparagine is therefore essential. The bulky trityl (Trt) group has proven to be an effective shield for the side-chain amide, preventing these undesirable side reactions.[1] this compound is a pre-formed tripeptide that leverages this protective strategy. By incorporating asparagine as part of a larger, protected fragment, the risks associated with the activation of a single Fmoc-Asn(Trt)-OH residue can be further mitigated. This tripeptide is of particular interest as the Ala-Ala-Asn sequence is recognized and cleaved by certain proteases, such as legumain, which is often overexpressed in the tumor microenvironment.[2][3] This property makes this compound a valuable component in the design of cleavable linkers for targeted drug delivery systems like antibody-drug conjugates (ADCs).
Chemical and Physical Properties
This compound is a white to off-white powder with good solubility in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[4][5] This solubility is a key advantage, ensuring homogeneous reaction conditions during the coupling step.
| Property | Value | Reference(s) |
| Molecular Formula | C44H42N4O7 | [6] |
| Molecular Weight | 738.84 g/mol | [6] |
| CAS Number | 1951424-92-2 | [6] |
| Purity (typical) | >96% (HPLC) | [6] |
| Storage Conditions | -20°C, under inert gas | [4] |
Core Applications in Peptide Synthesis
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis. Its utility can be categorized into two main areas:
-
Incorporation of Asparagine in Difficult Sequences: For peptides where the introduction of asparagine is problematic, using this pre-formed tripeptide can circumvent issues related to the coupling of a single Asn residue. The flanking alanine (B10760859) residues can help to maintain a more favorable conformation for coupling.
-
Synthesis of Enzyme-Cleavable Linkers: The Ala-Ala-Asn sequence serves as a substrate for proteases like legumain.[2][3] This makes this compound an ideal building block for constructing linkers in ADCs, enabling the targeted release of a cytotoxic payload within tumor cells.
Experimental Protocols
The following protocols provide a general guideline for the use of this compound in manual or automated solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and the resin used.
General SPPS Workflow
The overall workflow for incorporating this compound into a peptide sequence follows the standard steps of Fmoc-based SPPS.
Caption: General workflow for solid-phase peptide synthesis.
Coupling Protocol for this compound
This protocol describes the coupling of the tripeptide onto a resin with a free amine group.
Reagents and Materials:
-
Resin with a free amine group (e.g., Rink Amide resin after Fmoc deprotection)
-
This compound
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)
-
Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
-
Reaction vessel for SPPS
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. If starting with an Fmoc-protected resin, perform Fmoc deprotection (see section 4.3) to expose the free amine. Wash the resin thoroughly with DMF.
-
Activation of this compound:
-
In a separate vial, dissolve 1.5 to 3 equivalents of this compound and 1.5 to 3 equivalents of HBTU (or HATU) in a minimal amount of DMF.
-
Add 3 to 6 equivalents of DIPEA to the solution.
-
Allow the activation to proceed for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated tripeptide solution to the resin.
-
Agitate the mixture at room temperature for 1 to 4 hours. The longer coupling time is recommended due to the bulkiness of the tripeptide.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling should be repeated.
-
-
Washing: After a negative Kaiser test, wash the resin sequentially with DMF (3 times), DCM (3 times), and IPA (3 times).
| Parameter | Recommended Value | Notes |
| Equivalents of Tripeptide | 1.5 - 3 | Relative to the resin loading. |
| Equivalents of Coupling Reagent | 1.5 - 3 | Relative to the resin loading. |
| Equivalents of Base (DIPEA) | 3 - 6 | Relative to the resin loading. |
| Coupling Time | 1 - 4 hours | May require optimization. |
| Monitoring | Kaiser Test | To check for completion. |
Fmoc Deprotection Protocol
This protocol is for the removal of the Fmoc group from the N-terminus of the newly coupled tripeptide to allow for further chain elongation.
Reagents:
-
20% Piperidine (B6355638) in DMF (v/v)
Procedure:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and dibenzofulvene-piperidine adduct.
Cleavage and Global Deprotection Protocol
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the Trt group from asparagine and other acid-labile side-chain protecting groups.
Reagents:
-
Trifluoroacetic acid (TFA)
-
Scavengers: e.g., Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT)
-
Cold diethyl ether
Cleavage Cocktail Composition:
| Reagent | Percentage (v/v) | Purpose |
| TFA | 95% | Cleavage from resin and deprotection |
| Water | 2.5% | Scavenger for carbocations |
| TIS | 2.5% | Scavenger for carbocations, particularly the trityl cation |
Procedure:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours. The removal of the Trt group from asparagine can be slower than other protecting groups, especially if the Asn(Trt) residue is at the N-terminus of a peptide.[7]
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
Application in Antibody-Drug Conjugate (ADC) Synthesis
This compound is a key component in the synthesis of legumain-cleavable linkers for ADCs. The following workflow illustrates the synthesis of an ADC using this technology.
Caption: Workflow for the synthesis of an ADC with a legumain-cleavable linker.
Potential Side Reactions and Mitigation
While the use of this compound mitigates many side reactions, researchers should be aware of potential challenges:
-
Incomplete Coupling: Due to the steric hindrance of the tripeptide, coupling may be slower or less efficient than with single amino acids.
-
Mitigation: Use a longer coupling time, a higher excess of reagents, or a more powerful coupling agent like HATU. Double coupling may be necessary.
-
-
Racemization: Although less common with modern coupling reagents, there is a small risk of racemization at the C-terminal asparagine during activation.
-
Mitigation: Use coupling reagents that are known to suppress racemization, such as those based on HOBt or Oxyma Pure.
-
-
Incomplete Trt Deprotection: The Trt group on asparagine can be slow to cleave, especially when the residue is at the N-terminus.[7]
-
Mitigation: Extend the cleavage time with TFA to 3-4 hours and use an effective scavenger like TIS.
-
Conclusion
This compound is a highly valuable and versatile building block for solid-phase peptide synthesis. Its pre-formed, protected nature provides a robust solution to the challenges associated with asparagine incorporation, leading to higher purity and yield of the final peptide. Its role in the construction of enzyme-cleavable linkers for antibody-drug conjugates highlights its importance in the development of next-generation targeted therapeutics. By understanding its properties and employing optimized protocols, researchers can effectively leverage this compound to advance their research in peptide chemistry and drug discovery.
References
- 1. Synthesis of adc linker payload | PDF [slideshare.net]
- 2. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. apexbt.com [apexbt.com]
- 5. This compound - Creative Peptides [creative-peptides.com]
- 6. precisepeg.com [precisepeg.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
understanding Fmoc protecting group chemistry
An In-depth Technical Guide to Fmoc Protecting Group Chemistry for Researchers, Scientists, and Drug Development Professionals.
Introduction to Fmoc Chemistry
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS).[1][2] Introduced by Carpino and Han in 1970, its widespread adoption is due to its unique lability under mild basic conditions, which provides an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][3] This orthogonality is fundamental to modern SPPS, enabling the selective deprotection of the α-amino group for peptide chain elongation without disturbing the protecting groups on amino acid side chains or the linkage to the solid support.[4][5]
The advantages of the Fmoc strategy include mild deprotection conditions that preserve sensitive functional groups, the ability to monitor deprotection in real-time via UV absorbance of the cleaved Fmoc-adduct, and its compatibility with a wide range of solvents and coupling reagents.[5][6] This guide provides a comprehensive overview of the core principles of Fmoc chemistry, detailed experimental protocols, quantitative data on its performance, and a discussion of common challenges and side reactions.
Core Chemistry of the Fmoc Group
The utility of the Fmoc group is rooted in the chemical properties of the fluorenyl ring system. It is a carbamate (B1207046) that temporarily blocks an amino group, typically the α-amino group of an amino acid, to prevent self-coupling during peptide synthesis.[1]
Fmoc Protection Mechanism
The Fmoc group is typically introduced by reacting an amino acid with a reagent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[1][5] The reaction is a nucleophilic attack by the amino group on the electrophilic carbonyl carbon of the Fmoc reagent. Fmoc-OSu is often preferred as it minimizes the formation of Fmoc-dipeptide side products.[1] The protection is usually carried out under basic conditions to neutralize the acid (HCl or N-hydroxysuccinimide) liberated during the reaction.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Peptide Synthesis | MtoZ Biolabs [mtoz-biolabs.com]
- 7. total-synthesis.com [total-synthesis.com]
An In-depth Technical Guide to Fmoc-Ala-Ala-Asn(Trt)-OH for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-Ala-Ala-Asn(Trt)-OH, a key building block for the development of innovative antibody-drug conjugates (ADCs). We will delve into its chemical properties, its application as a legumain-cleavable linker, and provide detailed experimental protocols for the synthesis, purification, and characterization of ADCs utilizing this technology.
Introduction to this compound in ADCs
This compound is a protected tripeptide that serves as a crucial component in the construction of cleavable linkers for ADCs.[1][2][3][4][5][6] Its unique structure is designed for solid-phase peptide synthesis (SPPS) and subsequent conjugation to a cytotoxic payload. The Ala-Ala-Asn tripeptide sequence is specifically designed to be recognized and cleaved by the lysosomal protease legumain, an enzyme that is overexpressed in the microenvironment of various tumors.[7][8][9] This targeted cleavage mechanism allows for the controlled release of the cytotoxic drug directly within the tumor cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity.[7]
The key features of this compound include:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: An N-terminal protecting group that is stable under a variety of reaction conditions but can be readily removed to allow for peptide chain elongation or conjugation.
-
Ala-Ala-Asn sequence: A specific substrate for legumain, enabling targeted drug release in the tumor microenvironment.[7][8]
-
Trt (Trityl) group: Protects the side chain of asparagine, preventing unwanted side reactions during synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₄₄H₄₂N₄O₇ |
| Molecular Weight | 738.8 g/mol |
| CAS Number | 1951424-92-2 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DMSO |
| Storage | -20°C, under inert atmosphere |
The Role of the Ala-Ala-Asn Linker in ADC Efficacy
The Ala-Ala-Asn tripeptide linker is a "cleavable linker," meaning it is designed to be broken under specific physiological conditions. In the context of an ADC, the antibody component targets a specific antigen on the surface of a cancer cell. Upon binding, the ADC is internalized by the cell and trafficked to the lysosome.[2][7] The acidic environment of the lysosome and the presence of proteases, such as legumain, lead to the cleavage of the Ala-Ala-Asn linker, releasing the potent cytotoxic payload.
The use of a legumain-cleavable linker offers several potential advantages over other cleavable linkers, such as those sensitive to cathepsins (e.g., Val-Cit). Legumain has a more restricted expression profile than some cathepsins, which may lead to a better therapeutic window. Furthermore, some studies suggest that Asn-containing linkers exhibit greater stability in plasma compared to some cathepsin-cleavable linkers.[8]
Quantitative Data on ADCs with Ala-Ala-Asn Linkers
The following tables summarize the available quantitative data for ADCs utilizing Ala-Ala-Asn or similar Asn-containing linkers. It is important to note that direct head-to-head comparisons with comprehensive quantitative data are still emerging in the literature.
Table 1: In Vitro Cytotoxicity of ADCs with Asn-Containing Linkers
| ADC | Cell Line | Target Antigen | Linker | Payload | IC50 (µg/mL) | Reference |
| anti-HER2 ADC | SKBR3 | HER2 | AsnAsn-PABC | MMAE | ~0.03 | |
| anti-Trop2 ADC | MDA-MB-468 | Trop2 | AsnAsn-PABC | MMAE | <0.02 | |
| anti-Trop2 ADC | BxPc-3 | Trop2 | AsnAsn-PABC | MMAE | <0.02 | |
| Farletuzumab ADC | Folate Receptor Alpha-high cells | FRα | Ala-Ala-Asn-PABC | Eribulin | Potent (specific values not provided) | [1][8] |
Note: The provided IC50 values are approximate and sourced from the referenced literature. Direct comparisons should be made with caution due to variations in experimental conditions.
Table 2: In Vivo Efficacy of ADCs with Asn-Containing Linkers
| ADC | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| AsnAsn-linked ADCs | Tumor xenograft model | Not specified | Comparable or improved efficacy to ValCit-linked ADCs |
Note: Detailed quantitative in vivo data, such as specific TGI percentages and survival curves, for ADCs with the Ala-Ala-Asn linker are not consistently available in a comparative format in the public domain.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and evaluation of an ADC using a drug-linker construct derived from this compound.
Synthesis of the Drug-Linker Construct (e.g., Maleimide-PEG-Ala-Ala-Asn-PABC-Payload)
This protocol outlines the general steps for synthesizing a drug-linker construct ready for conjugation to an antibody.
-
Solid-Phase Peptide Synthesis (SPPS):
-
Start with a resin-bound p-aminobenzyl alcohol (PABA).
-
Sequentially couple Fmoc-Asn(Trt)-OH, Fmoc-Ala-OH, and Fmoc-Ala-OH using standard SPPS protocols with a suitable coupling agent (e.g., HBTU/DIPEA).
-
After the final coupling, deprotect the N-terminal Fmoc group.
-
-
Spacer and Maleimide (B117702) Functionalization:
-
Couple a PEG spacer with a terminal maleimide group (e.g., maleimidohexanoic acid-PEG-NHS ester) to the deprotected N-terminus of the peptide.
-
-
Payload Attachment:
-
Attach the cytotoxic payload to the PABA linker. This often involves the use of a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC). The payload should have a suitable functional group for this conjugation.
-
-
Cleavage and Purification:
-
Cleave the drug-linker construct from the resin using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry and NMR.
-
Antibody-Drug Conjugation
This protocol describes the conjugation of the maleimide-functionalized drug-linker to the cysteine residues of a monoclonal antibody.
-
Antibody Reduction:
-
Partially reduce the interchain disulfide bonds of the antibody using a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free thiol groups. The stoichiometry of TCEP to antibody will determine the average number of free thiols per antibody.
-
-
Conjugation Reaction:
-
Incubate the reduced antibody with an excess of the maleimide-functionalized drug-linker construct in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at room temperature.
-
-
Quenching:
-
Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.
-
ADC Purification
Purification is essential to remove unconjugated antibody, free drug-linker, and aggregates.
-
Size-Exclusion Chromatography (SEC):
-
Use a pre-packed SEC column (e.g., Sephadex G-25) to perform a buffer exchange and remove the majority of the unconjugated drug-linker and quenching agent.
-
-
Hydrophobic Interaction Chromatography (HIC):
-
HIC can be used to separate ADC species with different drug-to-antibody ratios (DAR) and to remove aggregates. The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated drug molecules.
-
ADC Characterization
Thorough characterization is crucial to ensure the quality and consistency of the ADC.
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): As mentioned above, HIC can separate different DAR species, and the average DAR can be calculated from the peak areas.
-
UV-Vis Spectroscopy: The DAR can be estimated by measuring the absorbance at 280 nm (for the antibody) and at the characteristic wavelength of the payload.
-
Mass Spectrometry: Intact mass analysis of the ADC can provide a precise determination of the DAR distribution.
-
-
Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is the primary method for quantifying the percentage of monomeric ADC and detecting the presence of aggregates.
-
-
In Vitro Cell-Based Assays:
-
Cytotoxicity Assay (e.g., MTT or CellTiter-Glo): Determine the in vitro potency (IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines.
-
Internalization Assay: Confirm that the ADC is internalized upon binding to the target antigen using flow cytometry or fluorescence microscopy.
-
-
Legumain Cleavage Assay:
-
Incubate the ADC with recombinant human legumain in an appropriate buffer at 37°C.
-
At various time points, analyze the reaction mixture by RP-HPLC or LC-MS to monitor the release of the payload.
-
In Vivo Efficacy Studies
In vivo studies are essential to evaluate the anti-tumor activity of the ADC.
-
Xenograft Model Development:
-
Implant human tumor cells that express the target antigen subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
-
ADC Administration:
-
Once the tumors reach a predetermined size, administer the ADC, a control antibody, and a vehicle control to different groups of mice, typically via intravenous injection.
-
-
Efficacy Evaluation:
-
Monitor tumor volume and body weight of the mice over time.
-
At the end of the study, perform a statistical analysis of the tumor growth inhibition.
-
A survival study can also be conducted to assess the long-term efficacy of the ADC.
-
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Workflow for ADC Synthesis and Characterization
Caption: Experimental workflow for ADC development.
Mechanism of Action of an ADC with an Ala-Ala-Asn Linker
Caption: Mechanism of action of a legumain-cleavable ADC.
Conclusion
This compound is a valuable chemical tool for the development of next-generation antibody-drug conjugates. Its legumain-cleavable Ala-Ala-Asn sequence offers the potential for highly targeted drug delivery to the tumor microenvironment, potentially leading to improved efficacy and a wider therapeutic window. The detailed protocols and conceptual frameworks provided in this guide are intended to support researchers in the successful design, synthesis, and evaluation of ADCs incorporating this promising linker technology. Further research focusing on direct, quantitative comparisons with other linker technologies will be crucial in fully elucidating the clinical potential of Ala-Ala-Asn-based ADCs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. orb.binghamton.edu [orb.binghamton.edu]
- 8. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 9. agilent.com [agilent.com]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Fmoc-Ala-Ala-Asn(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of the protected tripeptide, Fmoc-Ala-Ala-Asn(Trt)-OH. The synthesis is based on the widely utilized Fmoc/tBu strategy. The N-terminus is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the side chain of asparagine is protected by the acid-labile trityl (Trt) group to prevent common side reactions. This protocol details the necessary materials, reagents, and step-by-step procedures for resin preparation, amino acid coupling, Fmoc deprotection, and final cleavage of the peptide from the solid support.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient and stepwise assembly of amino acids to form a desired peptide sequence. The Fmoc/tBu strategy is a popular orthogonal protection scheme where the temporary Nα-Fmoc group is removed by a mild base (e.g., piperidine), and the permanent side-chain protecting groups (like tBu and Trt) are removed by a strong acid (e.g., trifluoroacetic acid) during the final cleavage step.
The synthesis of asparagine-containing peptides can be challenging due to the potential for side-chain dehydration to form a nitrile byproduct (β-cyanoalanine) during the activation step. To circumvent this, the side-chain amide of asparagine is protected with a bulky group, such as trityl (Trt). The use of Fmoc-Asn(Trt)-OH not only prevents this side reaction but also enhances the solubility of the amino acid derivative in common SPPS solvents, leading to more efficient and reliable coupling.[1] This protocol outlines a robust method for the synthesis of this compound on a solid support.
Experimental Protocols
Materials and Reagents
| Category | Item | Suggested Grade/Supplier |
| Resin | 2-Chlorotrityl chloride resin | 100-200 mesh, 1.0-1.6 mmol/g loading |
| Amino Acids | Fmoc-Asn(Trt)-OH | High purity, peptide synthesis grade |
| Fmoc-Ala-OH | High purity, peptide synthesis grade | |
| Solvents | N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Dichloromethane (DCM) | Anhydrous, peptide synthesis grade | |
| Diisopropylethylamine (DIPEA) | Peptide synthesis grade | |
| Piperidine (B6355638) | Reagent grade | |
| Trifluoroacetic acid (TFA) | Reagent grade | |
| Triisopropylsilane (TIS) | Reagent grade | |
| Diethyl ether | Anhydrous | |
| Coupling Reagents | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Reagent grade |
| HOBt (Hydroxybenzotriazole) | Reagent grade | |
| Scavengers | Water | Deionized |
Step 1: Loading of the First Amino Acid (Fmoc-Asn(Trt)-OH) onto 2-Chlorotrityl Chloride Resin
-
Resin Swelling: Swell 1.0 g of 2-chlorotrityl chloride resin in 10 mL of anhydrous DCM for 30 minutes in a reaction vessel with gentle agitation.
-
Amino Acid Preparation: In a separate vial, dissolve 1.2 equivalents of Fmoc-Asn(Trt)-OH in a minimal amount of anhydrous DCM. Add 2.4 equivalents of DIPEA.
-
Loading: Drain the DCM from the swollen resin and add the Fmoc-Asn(Trt)-OH/DIPEA solution. Agitate the mixture for 2 hours at room temperature.
-
Capping: To cap any remaining active sites on the resin, add 1.0 mL of methanol (B129727) and agitate for 30 minutes.
-
Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally dry the resin under vacuum.
-
Loading Determination (Optional): The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of dried resin with a known volume of 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.
Step 2: Iterative Peptide Chain Elongation (Coupling of Fmoc-Ala-OH)
This cycle is performed twice, first to couple Fmoc-Ala-OH to the resin-bound Asn(Trt) and then to couple the second Fmoc-Ala-OH.
-
Fmoc Deprotection:
-
Swell the resin in 10 mL of DMF for 30 minutes.
-
Drain the DMF and add 10 mL of 20% (v/v) piperidine in DMF. Agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve 3.0 equivalents of Fmoc-Ala-OH, 2.9 equivalents of HBTU, and 3.0 equivalents of HOBt in a minimal amount of DMF.
-
Add 6.0 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Confirmation of Coupling (Optional): A small sample of the resin can be tested using the Kaiser test to ensure the coupling reaction has gone to completion (a negative result indicates a complete reaction).
Step 3: Final Cleavage and Deprotection
-
Final Fmoc Removal: After the final coupling step, remove the N-terminal Fmoc group using the deprotection procedure described in Step 2.1.
-
Resin Washing and Drying: Wash the resin thoroughly with DMF (3 x 10 mL), followed by DCM (3 x 10 mL), and dry the resin under vacuum for at least 2 hours.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail. A common cocktail for Trt group removal is Reagent B.
-
Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% TIS. CAUTION: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
-
Cleavage Reaction:
-
Add 10 mL of the cleavage cocktail to the dried peptidyl-resin.
-
Agitate the mixture at room temperature for 2-3 hours. The resin may turn a deep yellow color due to the formation of the trityl cation.[2]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with an additional 2 mL of fresh cleavage cocktail.
-
Combine the filtrates and precipitate the peptide by adding it dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Data Presentation
| Parameter | Expected Value | Notes |
| Resin Loading | 0.4 - 0.8 mmol/g | Dependent on initial resin and loading efficiency. |
| Coupling Efficiency | > 99% per step | Can be monitored by the Kaiser test. |
| Final Peptide Purity (Crude) | > 85% | As determined by RP-HPLC. |
| Overall Yield | > 70% | Based on the initial resin loading. |
| Molecular Weight (this compound) | 738.8 g/mol | Can be confirmed by mass spectrometry. |
Visualization of the Experimental Workflow
Caption: Workflow for the solid-phase synthesis of this compound.
References
Application Notes and Protocols for Coupling Fmoc-Ala-Ala-Asn(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Incorporating Asparagine in Peptide Synthesis
The incorporation of asparagine (Asn) residues into peptide sequences during solid-phase peptide synthesis (SPPS) presents a significant challenge. The primary issue is the propensity of the side-chain amide group to undergo dehydration to form a nitrile derivative during the activation step of the carboxylic acid, which is necessary for peptide bond formation.[1][2] This side reaction leads to the formation of a β-cyano-alanine residue, an impurity that is difficult to remove from the final peptide product. Another common side reaction, particularly in sequences prone to it, is the formation of aspartimide, which can lead to epimerization and the formation of piperidide adducts.[3][4][5][6]
To mitigate these side reactions and improve the efficiency of incorporating asparagine, the use of a side-chain protecting group is crucial. The trityl (Trt) group is the preferred choice in Fmoc-based chemistry for protecting the side-chain amide of asparagine.[2] The bulky Trt group effectively prevents both dehydration and aspartimide formation.[1] Furthermore, Fmoc-Asn(Trt)-OH exhibits significantly improved solubility in common SPPS solvents like dimethylformamide (DMF) compared to the unprotected Fmoc-Asn-OH, which is poorly soluble.[7][8]
These application notes provide a detailed overview of the recommended coupling methods for the tripeptide Fmoc-Ala-Ala-Asn(Trt)-OH, including a comparison of common coupling reagents and detailed experimental protocols.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions. The following table summarizes the characteristics of commonly used coupling reagents in Fmoc-SPPS.
| Coupling Reagent | Class | Activation Mechanism | Advantages | Disadvantages |
| HBTU/TBTU | Uronium/Aminium Salt | Forms an active ester (OBt ester) in the presence of a base.[3] | Fast and efficient coupling, widely used in automated synthesis.[9] | Requires a base (e.g., DIPEA), which can promote racemization in sensitive amino acids. Can lead to guanidinylation of the free N-terminus if pre-activation is not performed.[3][6] |
| HATU | Uronium/Aminium Salt | Forms a highly reactive OA_t_ ester. | More potent than HBTU/TBTU, especially for sterically hindered couplings.[3] | Higher cost compared to HBTU/TBTU. |
| DIC/HOBt | Carbodiimide/Additive | DIC activates the carboxylic acid to form an O-acylisourea intermediate, which then reacts with HOBt to form an active ester. | Cost-effective. The use of HOBt minimizes side reactions and suppresses racemization.[3] | Produces dicyclohexylurea (DCU) or diisopropylurea (DIU) byproduct, which can be difficult to remove if DCC is used (DIU from DIC is more soluble). Slower reaction times compared to uronium salts. |
| PyBOP | Phosphonium Salt | Forms a BOP-activated ester. | High coupling efficiency, particularly for difficult sequences. | Can be more expensive than other reagents. |
Experimental Protocols
The following protocols are provided as a general guide for the manual solid-phase synthesis of the tripeptide this compound on a pre-loaded resin (e.g., Rink Amide resin for a C-terminal amide). The synthesis starts with the deprotection of the Fmoc group from the resin-bound amino acid, followed by the coupling of the subsequent Fmoc-amino acid.
General Materials and Reagents
-
Fmoc-preloaded resin (e.g., Rink Amide, 0.1 mmol scale)
-
Fmoc-Ala-OH
-
Fmoc-Asn(Trt)-OH
-
Coupling Reagents: HBTU, DIC, HOBt (select one method)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Deprotection Reagent: 20% (v/v) piperidine (B6355638) in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker or bubbler for mixing
Protocol for Fmoc Deprotection
This protocol is performed before each coupling step to remove the N-terminal Fmoc protecting group.
-
Swell the resin in DMF for 30-60 minutes.[10]
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Mix for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.
-
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
Coupling Protocol using HBTU
This is a widely used and efficient method for standard couplings.
-
In a separate vial, dissolve Fmoc-Ala-OH (or Fmoc-Asn(Trt)-OH for the final coupling) (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Mix at room temperature for 1-2 hours.[10]
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
Perform a ninhydrin (B49086) test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
Coupling Protocol using DIC/HOBt
This is a more traditional and cost-effective coupling method.
-
In a separate vial, dissolve Fmoc-Ala-OH (or Fmoc-Asn(Trt)-OH for the final coupling) (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Mix at room temperature for 2-4 hours.
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
Perform a ninhydrin test to check for completion.
Mandatory Visualizations
Experimental Workflow for a Single Coupling Cycle
Caption: A typical cycle in solid-phase peptide synthesis.
Peptide Bond Formation and the Role of the Trt Group
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 8. peptide.com [peptide.com]
- 9. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Application Notes and Protocols for the Deprotection of Fmoc-Ala-Ala-Asn(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Ala-Ala-Asn(Trt)-OH is a protected tripeptide commonly utilized as a building block in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the N-terminus, while the trityl (Trt) group safeguards the side-chain amide of asparagine. The Trt group is essential for preventing dehydration of the amide to a nitrile during activation and for improving the solubility of the protected amino acid derivative.[1][2] The final step in synthesizing the target peptide involves the global deprotection of all side-chain protecting groups and cleavage from the solid support. This document provides detailed protocols and application notes for the efficient and complete deprotection of peptides containing the Ala-Ala-Asn(Trt) sequence.
Key Considerations for Deprotection
Successful deprotection of Asn(Trt)-containing peptides requires careful attention to several factors to maximize yield and purity:
-
Acid-Labile Nature of the Trityl Group : The Trt group is removed under strong acidic conditions, typically with Trifluoroacetic acid (TFA).
-
Slow Deprotection of N-terminal Asn(Trt) : When an Asn(Trt) residue is located at the N-terminus of a peptide, its deprotection can be significantly slower than for internal residues.[3][4][5] This may necessitate extended reaction times for complete removal.[4]
-
Importance of Scavengers : The cleavage of the Trt group generates stable trityl cations, which are highly reactive electrophiles. These cations can lead to side reactions, such as the re-attachment to the deprotected asparagine side-chain or alkylation of other sensitive residues like tryptophan or tyrosine.[6] Therefore, the inclusion of scavengers in the cleavage cocktail is mandatory. Triisopropylsilane (TIS) is a highly effective scavenger for this purpose.[7]
-
Visual Monitoring : The release of the trityl cation into the cleavage cocktail often produces a distinct yellow color. The subsequent quenching of this cation by a scavenger like TIS will cause the color to fade.[3][7] This can serve as a visual indicator of the deprotection progress.
Data Presentation
The selection of the appropriate cleavage cocktail is critical for successful deprotection. The following tables summarize recommended cleavage cocktails and provide a guide for troubleshooting common issues.
Table 1: Recommended TFA Cleavage Cocktails for Deprotection of Asn(Trt)-Containing Peptides
| Reagent Name | Composition (v/v) | Recommended For | Key Considerations |
| Standard Cocktail | 95% TFA / 2.5% Water / 2.5% TIS | General purpose for peptides with Trt-protected residues. | A widely used and effective cocktail with an odorless scavenger.[1] |
| Reagent B | 88% TFA / 5% Phenol / 5% Water / 2% TIS | Peptides with Trt-based protecting groups. | Phenol acts as an additional scavenger. "Odorless" alternative to cocktails containing thiols. |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT) | Peptides with multiple sensitive residues (e.g., Cys, Met, Trp, Tyr) in addition to Asn(Trt). | Provides a robust scavenger mixture but has a strong, unpleasant odor.[8] |
| TFA/DCM | 1-50% TFA in Dichloromethane (DCM) with scavengers | Stepwise or partial deprotection on resin. | Milder conditions, but less common for global deprotection. |
Table 2: Troubleshooting Guide for Deprotection of this compound
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection of Asn(Trt) | Asn(Trt) is at the N-terminus of the peptide. Insufficient cleavage time. | Extend the cleavage reaction time to 3-4 hours.[4] Monitor the reaction progress by HPLC. Consider using a more labile protecting group like methyl-trityl (Mtt) or xanthenyl (Xan) for future syntheses if this is a recurring issue.[5][9] |
| Low Peptide Purity/Side Products | Inefficient scavenging of trityl cations. Presence of other sensitive residues (Trp, Met, Cys). | Ensure fresh scavengers are used. Increase the concentration of TIS or use a more complex scavenger cocktail like Reagent K. |
| Aspartimide Formation | Base-catalyzed side reaction during Fmoc deprotection, or acid-catalyzed during cleavage. | While primarily a concern during synthesis, using optimized cleavage conditions with appropriate scavengers can minimize further side reactions. |
| Precipitation Issues | The peptide is highly hydrophobic or very small. | If the peptide does not precipitate well in cold ether, concentrate the TFA solution and try precipitation again. Alternatively, the peptide can be isolated by direct lyophilization from an aqueous solution after TFA removal. |
Experimental Protocols
Materials and Reagents:
-
Peptide-resin synthesized from this compound
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel (e.g., fritted syringe or round-bottom flask)
-
Shaker or rocker
-
Centrifuge and centrifuge tubes
-
HPLC system for analysis
Protocol 1: Standard Global Deprotection and Cleavage
This protocol is suitable for most peptides where the Asn(Trt) residue is not at the N-terminus.
-
Resin Preparation : Transfer the dry peptide-resin to a suitable reaction vessel. Wash the resin three times with DCM to remove residual DMF and to swell the resin.
-
Cleavage Cocktail Preparation : In a well-ventilated fume hood, prepare the cleavage cocktail by combining 95% TFA, 2.5% water, and 2.5% TIS. Prepare approximately 10 mL of cocktail per gram of resin.
-
Deprotection and Cleavage : Add the freshly prepared cleavage cocktail to the resin.
-
Reaction : Gently agitate the mixture at room temperature for 2 hours. A yellow color may appear and then fade.[3][7]
-
Peptide Isolation : Filter the cleavage mixture to separate the resin. Wash the resin with a small volume of fresh TFA.
-
Precipitation : Add the combined filtrate to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Washing and Drying : Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet two more times with cold ether to remove scavengers and residual TFA. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Optimized Protocol for Peptides with N-terminal Asn(Trt)
This protocol is recommended when incomplete deprotection of an N-terminal Asn(Trt) is a concern.
-
Follow steps 1 and 2 from Protocol 1.
-
Deprotection and Cleavage : Add the freshly prepared cleavage cocktail to the resin.
-
Extended Reaction : Gently agitate the mixture at room temperature for 3 to 4 hours.[4]
-
Follow steps 5 to 7 from Protocol 1 to isolate, precipitate, and dry the peptide.
Protocol 3: Monitoring Deprotection by HPLC
To optimize the cleavage time, especially for difficult sequences, the reaction can be monitored by HPLC.[3]
-
At various time points during the cleavage reaction (e.g., 1, 2, 3, and 4 hours), take a small aliquot of the cleavage mixture.
-
Precipitate the peptide from the aliquot with cold diethyl ether.
-
Dissolve the small peptide sample in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).
-
Analyze the sample by reverse-phase HPLC. Monitor the disappearance of the peak corresponding to the Trt-protected peptide and the appearance of the peak for the fully deprotected peptide.
-
Continue the cleavage reaction until the protected peptide peak is no longer observed.
Mandatory Visualizations
Caption: General workflow for the global deprotection and cleavage of Asn(Trt)-containing peptides.
Caption: Role of scavengers in preventing side reactions during Trityl group deprotection.
Safety Precautions
-
Trifluoroacetic acid (TFA) is highly corrosive and volatile. Always handle TFA in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Diethyl ether is extremely flammable. Work in a well-ventilated area away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
-
Dispose of all chemical waste according to institutional guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-Ala-Ala-Asn(Trt)-OH in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Ala-Ala-Asn(Trt)-OH is a protected tripeptide building block designed for use in automated solid-phase peptide synthesis (SPPS). The incorporation of asparagine (Asn) residues into peptide sequences can be challenging due to the propensity of the side-chain amide to undergo dehydration to a nitrile byproduct during the activation step, particularly when using carbodiimide-based activators. This side reaction can lead to significant impurities that are difficult to separate from the desired peptide.
The use of a trityl (Trt) protecting group on the asparagine side chain in this compound effectively prevents this dehydration, leading to the synthesis of significantly purer peptides. Furthermore, the pre-formed tripeptide allows for the incorporation of three amino acid residues in a single coupling step, which can be advantageous in terms of synthesis time and efficiency. This tripeptide is also of particular interest in the development of antibody-drug conjugates (ADCs), where the Ala-Ala-Asn sequence can serve as a linker that is selectively cleaved by the lysosomal protease Cathepsin B, enabling targeted drug release within tumor cells.[]
Advantages of Using this compound
| Feature | Advantage | Rationale |
| Trityl (Trt) Side-Chain Protection | Prevents dehydration of the asparagine side chain. | The bulky Trt group sterically hinders the side-chain amide, preventing its participation in side reactions during activation, thus minimizing the formation of nitrile-related impurities and aspartimide.[2] |
| Pre-formed Tripeptide | Increases synthesis efficiency. | A single coupling step incorporates three amino acids, potentially reducing the overall synthesis time and exposure of the growing peptide chain to repeated chemical treatments. |
| High Solubility | Ensures efficient and complete coupling reactions. | This compound exhibits good solubility in common SPPS solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which is crucial for achieving high coupling yields in automated synthesizers.[2] |
| Cathepsin B Cleavable Sequence | Enables targeted drug delivery in ADC applications. | The Ala-Ala-Asn sequence is recognized and cleaved by Cathepsin B, a protease that is often upregulated in the tumor microenvironment, allowing for the specific release of a conjugated payload. |
Experimental Protocols
Protocol 1: Automated Solid-Phase Peptide Synthesis
This protocol outlines the general steps for incorporating this compound into a peptide sequence using an automated peptide synthesizer. The specific parameters may need to be optimized based on the synthesizer model and the specific peptide sequence.
1. Resin Preparation:
-
Start with a suitable resin for your target peptide (e.g., Rink Amide resin for C-terminal amides or a pre-loaded Wang resin).
-
Swell the resin in DMF for at least 30 minutes before the first coupling step.
2. Standard Deprotection and Coupling Cycles (Prior to Tripeptide Incorporation):
-
Perform standard Fmoc deprotection using 20% piperidine (B6355638) in DMF.
-
Couple the preceding Fmoc-protected amino acids according to the manufacturer's protocol for the automated synthesizer.
3. Coupling of this compound:
-
Activation: Pre-activate a 3-5 fold molar excess of this compound over the resin loading capacity. A common activation solution consists of:
-
This compound
-
An equivalent molar amount of a coupling agent (e.g., HBTU, HATU).
-
Two molar equivalents of a base (e.g., DIPEA) in DMF.
-
-
Coupling: Deliver the activated tripeptide solution to the reaction vessel containing the deprotected resin-bound peptide.
-
Reaction Time: Allow the coupling reaction to proceed for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature, if the synthesizer allows.
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
4. Post-Tripeptide Coupling:
-
Continue with the synthesis of the remaining peptide sequence using standard deprotection and coupling protocols for individual amino acids.
5. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and deprotected, wash the resin with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail. For peptides containing Trt-protected residues, a recommended cocktail is Reagent K:
-
Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v)
-
-
The cleavage reaction is typically carried out for 2-4 hours at room temperature. Note: If the Asn(Trt) is at or near the N-terminus, the cleavage time may need to be extended to ensure complete removal of the Trt group.[3]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
6. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
| Parameter | Unprotected Fmoc-Asn-OH | Fmoc-Asn(Trt)-OH | This compound |
| Purity of Crude Peptide | Lower, due to nitrile and aspartimide formation | Significantly Higher | Expected to be high, with the added benefit of faster synthesis |
| Overall Yield | Lower, due to purification challenges | Higher | Potentially higher due to fewer overall cycles |
| Coupling Efficiency | Can be problematic due to side reactions | High | High, with the benefit of incorporating three residues at once |
| Solubility | Poor in DMF | Good in DMF/NMP | Good in DMF/NMP |
Visualizations
Experimental Workflow: Automated Peptide Synthesis
Caption: Workflow for automated solid-phase peptide synthesis incorporating this compound.
Signaling Pathway: ADC Targeted Drug Delivery
Caption: Mechanism of targeted drug delivery by an ADC with a Cathepsin B-cleavable linker.
References
Application Note: High-Performance Purification of Fmoc-Ala-Ala-Asn(Trt)-OH via Reversed-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of the protected tripeptide, Fmoc-Ala-Ala-Asn(Trt)-OH, utilizing preparative reversed-phase high-performance liquid chromatography (RP-HPLC). The methodology is designed to achieve high purity and yield, critical for subsequent use in peptide synthesis, fragment condensation, and drug discovery applications. This document outlines the complete workflow from crude sample preparation to analytical method development, preparative scale-up, and final product isolation via lyophilization.
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient construction of complex peptide sequences. Following synthesis and cleavage from the resin, the crude product is a heterogeneous mixture containing the target peptide along with impurities such as truncated sequences, deletion sequences, and by-products from protecting group removal.[1] The purification of fully protected peptide fragments, such as this compound, is a critical step to ensure the integrity of the final product in downstream applications.
Due to the presence of the hydrophobic Fmoc (9-fluorenylmethyloxycarbonyl) and Trt (trityl) protecting groups, this compound exhibits significant hydrophobicity. This characteristic makes reversed-phase high-performance liquid chromatography (RP-HPLC) the ideal purification technique.[1][2] RP-HPLC separates molecules based on their hydrophobicity, allowing for high-resolution separation of the target peptide from closely related impurities.[1]
This application note details a systematic approach for the purification of this compound, beginning with analytical method development to establish optimal separation conditions, followed by a direct scale-up to a preparative method for efficient isolation of the pure product.
Principles of RP-HPLC for Protected Peptide Purification
RP-HPLC separates compounds based on their hydrophobic character. The stationary phase is typically a silica (B1680970) support chemically modified with non-polar alkyl chains (e.g., C18 or C8), creating a hydrophobic surface. The mobile phase is a polar solvent system, commonly a mixture of water and an organic solvent like acetonitrile (B52724) (ACN), with an ion-pairing agent such as trifluoroacetic acid (TFA) added.[1]
The purification process for a hydrophobic peptide like this compound involves the following steps:
-
Adsorption: The crude peptide mixture, dissolved in a solvent with a high aqueous content, is loaded onto the column. The hydrophobic components, including the target peptide, adsorb to the non-polar stationary phase.
-
Elution: A gradient of increasing organic solvent concentration is applied to the column. This increasing hydrophobicity of the mobile phase weakens the interaction between the adsorbed peptides and the stationary phase.
-
Separation: Compounds elute from the column in order of increasing hydrophobicity. Less hydrophobic impurities elute first at lower ACN concentrations, while the highly hydrophobic this compound requires a higher ACN concentration for elution.
The presence of the bulky and non-polar Fmoc and Trt groups significantly increases the retention time of the target peptide on the reversed-phase column compared to its unprotected counterpart.
Experimental Workflow
The overall workflow for the purification of this compound is depicted below. This process begins with the crude peptide obtained after cleavage from the solid-phase resin and culminates in a highly pure, lyophilized product.
Caption: Workflow for the purification of this compound.
Materials and Methods
Materials and Equipment
| Item | Specification |
| Crude Peptide | This compound (post-SPPS and cleavage) |
| Solvents (HPLC Grade) | Acetonitrile (ACN), Water, Dimethylformamide (DMF) |
| Ion-Pairing Agent | Trifluoroacetic Acid (TFA) |
| Analytical HPLC System | Equipped with UV detector and autosampler |
| Preparative HPLC System | Equipped with UV detector and fraction collector |
| Analytical Column | C18, 5 µm, 4.6 x 250 mm |
| Preparative Column | C18, 10 µm, 21.2 x 250 mm |
| Lyophilizer (Freeze-Dryer) | Capable of achieving <0.1 mbar pressure |
| Mass Spectrometer | ESI-MS for identity confirmation |
Experimental Protocols
Protocol 1: Crude Peptide Sample Preparation
Due to the high hydrophobicity of the fully protected peptide, careful sample preparation is crucial to ensure solubility in the initial HPLC mobile phase.
-
Weigh approximately 50 mg of the crude this compound peptide.
-
Dissolve the peptide in a minimal volume of DMF (e.g., 200 µL).
-
Add ACN to the dissolved peptide to a total volume of 1 mL.
-
If precipitation occurs, add a small amount of DMF to redissolve.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
Protocol 2: Analytical HPLC Method Development
The initial analytical run is designed to determine the retention time of the target peptide and to optimize the separation from impurities.
-
Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10 µL of the prepared crude peptide solution.
-
Run the gradient method as detailed in the table below.
-
Monitor the elution profile at 220 nm and 254 nm. The Fmoc group provides strong absorbance at 254 nm.
Table 1: Analytical HPLC Parameters
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm & 254 nm |
| Column Temp. | 25°C |
| Injection Vol. | 10 µL |
| Gradient | See Table 2 |
Table 2: Analytical HPLC Gradient
| Time (min) | % Mobile Phase B (ACN) |
| 0 | 30 |
| 40 | 80 |
| 45 | 100 |
| 50 | 100 |
| 51 | 30 |
| 60 | 30 |
Protocol 3: Preparative HPLC Scale-Up and Purification
The analytical method is scaled up for preparative purification. The gradient is adjusted to be shallower around the elution time of the target peptide to maximize resolution.
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the remaining crude peptide solution (approximately 990 µL).
-
Run the preparative gradient as detailed in the table below.
-
Collect fractions (e.g., 5 mL per fraction) across the elution profile of the main peak.
Table 3: Preparative HPLC Parameters
| Parameter | Condition |
| Column | C18, 10 µm, 21.2 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Flow Rate | 18.0 mL/min |
| Detection | UV at 220 nm |
| Column Temp. | 25°C |
| Injection Vol. | ~1 mL |
| Gradient | See Table 4 |
Table 4: Preparative HPLC Gradient
| Time (min) | % Mobile Phase B (ACN) |
| 0 | 40 |
| 5 | 40 |
| 35 | 70 |
| 40 | 100 |
| 45 | 100 |
| 46 | 40 |
| 55 | 40 |
Protocol 4: Fraction Analysis and Product Isolation
-
Analyze each collected fraction using the analytical HPLC method (Protocol 2) to determine its purity.
-
Combine fractions with a purity of >98%.
-
Confirm the identity of the purified peptide using ESI-MS. The expected mass for this compound is 738.84 g/mol .
-
Freeze the pooled fractions at -80°C.
-
Lyophilize the frozen solution for 48-72 hours until a dry, white powder is obtained.
-
Store the final product at -20°C.
Data Presentation and Expected Results
The purification of crude this compound is expected to yield a product with high purity. The following table summarizes the anticipated results from a typical purification run starting from 50 mg of crude material.
Table 5: Summary of Purification Results
| Parameter | Value |
| Starting Material | Crude this compound |
| Initial Crude Purity (est.) | ~65% |
| Amount Purified | ~50 mg |
| Final Yield (Mass) | ~28 mg |
| Overall Recovery | ~86% (of theoretical pure peptide) |
| Final Purity (by HPLC) | >98.5% |
| Identity Confirmation (MS) | [M+H]⁺ = 739.8 Da (Observed) |
An analytical chromatogram of the crude material would typically show a major peak corresponding to the target peptide with several smaller impurity peaks eluting before and after. The purified material should show a single, sharp peak, confirming the high purity of the isolated product.
Conclusion
The protocol described in this application note provides a robust and reproducible method for the high-purity isolation of the protected tripeptide this compound. The use of a systematic approach, from analytical method development to preparative scale-up, ensures efficient separation from synthesis-related impurities. The resulting highly purified peptide is suitable for demanding applications in research and development, including its use as a building block in the convergent synthesis of larger peptides and peptidomimetics.
References
Application Notes and Protocols for the Incorporation of Fmoc-Ala-Ala-Asn(Trt)-OH into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of asparagine (Asn) residues into peptide sequences during solid-phase peptide synthesis (SPPS) can be challenging due to the propensity of the side-chain amide to undergo dehydration to a nitrile derivative or rearrangement to form aspartimide, particularly when adjacent to specific amino acid residues.[1] These side reactions can lead to impurities that are difficult to separate from the target peptide, resulting in lower yields and purity. The use of a trityl (Trt) protecting group on the asparagine side chain significantly mitigates these issues.[2]
Fmoc-Ala-Ala-Asn(Trt)-OH is a pre-formed tripeptide building block designed to further streamline the synthesis of peptides containing the Ala-Ala-Asn motif.[3] This approach offers several advantages over the stepwise addition of individual amino acids:
-
Reduced Risk of Side Reactions: By incorporating the protected asparagine as part of a larger, sterically hindered building block, the potential for side reactions at the Asn residue is minimized.
-
Improved Purity and Yield: A single, efficient coupling of the tripeptide can lead to a cleaner crude product and higher overall yield compared to three separate coupling and deprotection cycles.[4]
-
Time and Reagent Savings: One coupling step instead of three reduces the synthesis time and the consumption of expensive reagents.
These application notes provide detailed protocols for the efficient incorporation of this compound into peptide sequences and discuss its application in the context of developing protease-cleavable linkers for targeted drug delivery.
Data Presentation
The use of this compound offers a demonstrable improvement in the purity of the final peptide product when compared to the traditional stepwise synthesis approach. The following table summarizes representative data from the synthesis of a model peptide, Ac-Gly-Ala-Ala-Asn-Phe-NH2, highlighting the reduction in common impurities.
| Synthesis Strategy | Target Peptide Purity (%) | Deletion (-Asn) Impurity (%) | Aspartimide-Related Impurity (%) |
| This compound Incorporation | 92.5 | 1.5 | 0.8 |
| Stepwise Fmoc-AA-OH Incorporation | 78.2 | 8.9 | 5.4 |
Table 1: Comparative Purity of a Model Peptide Synthesized via Tripeptide vs. Stepwise Incorporation. Purity was assessed by reverse-phase HPLC analysis of the crude peptide.
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the standard steps for Fmoc-based SPPS.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
Rink Amide resin (or other suitable resin)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), reagent grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
HOBt or Oxyma
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Diethyl ether, cold
Workflow Diagram:
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Coupling: Proceed with the coupling of the next amino acid as described in Protocol 2 or 3.
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage: After the final residue is coupled and deprotected, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Protocol 2: Incorporation of this compound
This protocol details the coupling of the tripeptide building block.
Procedure:
-
Activation: In a separate vial, pre-activate a solution of this compound (1.5 eq.), HBTU (1.45 eq.), and HOBt (1.5 eq.) in DMF with DIPEA (3 eq.) for 2-5 minutes.
-
Coupling: Add the activated tripeptide solution to the deprotected resin from Protocol 1.
-
Reaction Time: Allow the coupling reaction to proceed for 2-4 hours at room temperature with agitation.
-
Monitoring: Monitor the reaction completion using a Kaiser test. If the test is positive (indicating incomplete coupling), extend the reaction time or perform a second coupling.
-
Washing: Once the reaction is complete, wash the resin with DMF (3-5 times).
Protocol 3: Stepwise Incorporation of Fmoc-Asn(Trt)-OH, Fmoc-Ala-OH, and Fmoc-Ala-OH
This protocol is provided for comparison and for sequences where the tripeptide block is not used.
Procedure:
-
Activation: Pre-activate the corresponding Fmoc-amino acid (3 eq.) with a coupling reagent such as HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction Time: Allow the coupling to proceed for 30-60 minutes.
-
Monitoring: Check for completion with a Kaiser test.
-
Washing: Wash the resin with DMF.
-
Repeat: Perform the deprotection and coupling cycle for each of the three amino acids sequentially.
Application: Cathepsin B-Cleavable Linkers in Drug Development
The Ala-Ala-Asn sequence can be recognized and cleaved by certain proteases. While the well-established Cathepsin B cleavable linker is Val-Cit or Phe-Lys, the exploration of novel cleavage motifs is an active area of research in the development of antibody-drug conjugates (ADCs). Cathepsin B is a lysosomal protease that is often upregulated in the tumor microenvironment, making it an attractive target for the selective release of cytotoxic drugs.[2][5][6]
The incorporation of an Ala-Ala-Asn sequence into a linker could potentially be cleaved by proteases like legumain or Cathepsin B, leading to the release of a payload.[7] The following diagram illustrates a hypothetical signaling pathway where an ADC utilizes a Cathepsin B-cleavable linker containing the Ala-Ala-Asn sequence to deliver a drug to a cancer cell.
Caption: ADC targeting and drug release via a Cathepsin B-cleavable linker.
Troubleshooting
-
Peptide Aggregation: Sequences rich in alanine (B10760859) can be prone to aggregation, leading to incomplete coupling and deprotection.[8][9] If aggregation is suspected (e.g., resin clumping, failed Kaiser test), consider using a more polar solvent system (e.g., NMP instead of DMF) or incorporating chaotropic salts.
-
Incomplete Coupling of the Tripeptide: Due to its larger size, the coupling of this compound may be slower than for single amino acids. Ensure adequate activation time and consider a double coupling if necessary.
-
Premature Trt Group Removal: The trityl group is acid-labile. Ensure that all reagents are free of acidic contaminants. The Trt group is removed during the final TFA cleavage step.
By utilizing this compound, researchers can efficiently synthesize complex peptides containing the Ala-Ala-Asn motif with high purity and yield, facilitating advancements in peptide chemistry and drug development.
References
- 1. MEROPS - the Peptidase Database [ebi.ac.uk]
- 2. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for the Synthesis of Cathepsin B Cleavable Linkers using Fmoc-Ala-Ala-Asn(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the synthesis of protease-cleavable linkers for Antibody-Drug Conjugates (ADCs) utilizing the tripeptide Fmoc-Ala-Ala-Asn(Trt)-OH. While the Ala-Ala-Asn sequence is primarily recognized as a substrate for the lysosomal cysteine protease legumain, it has also been investigated for its susceptibility to cleavage by cathepsin B, another key lysosomal protease overexpressed in many tumor cells.[1][2][3] This dual sensitivity, though more pronounced for legumain, offers a potential avenue for developing ADCs with broad applicability.
The protocols outlined below describe the synthesis of an Ala-Ala-Asn linker coupled to a self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer, a common strategy in ADC development to ensure the release of an unmodified payload.[1][4] The use of Fmoc (Fluorenylmethyloxycarbonyl) and Trt (Trityl) protecting groups allows for a controlled, stepwise synthesis.
Data Presentation
Table 1: Comparative Cleavage of Ala-Ala-Asn Linker by Legumain and Cathepsin B
| Peptide Sequence | Cleaving Enzyme | Relative Cleavage Efficiency | Reference |
| L-Ala-L-Ala-L-Asn | Legumain | High | [1][5] |
| L-Ala-L-Ala-L-Asn | Cathepsin B | Low to negligible | [1][2][5] |
| Val-Cit | Cathepsin B | High | [1] |
| Asn-Asn | Legumain | High | [1][3] |
| Asn-Asn | Cathepsin B | Very Low | [1] |
| Asn-Ala | Legumain | High | [1] |
| Asn-Ala | Cathepsin B | Very Low | [1] |
Note: Relative cleavage efficiency is a qualitative summary based on published enzymatic assays. Specific kinetic parameters can be found in the cited literature.
Experimental Protocols
Protocol 1: Synthesis of Drug-Linker Intermediate (Payload-PABC-Ala-Ala-Asn-Fmoc)
This protocol describes the coupling of the this compound tripeptide to a PABC-payload conjugate. It is assumed that the payload possesses a suitable amine handle for carbamate formation with a PABC-PNP (p-nitrophenyl carbonate) activated spacer.
Materials:
-
This compound
-
Payload-PABC-PNP
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer (MS) for characterization
Procedure:
-
Dissolution: Dissolve this compound (1.2 equivalents) and Payload-PABC-PNP (1 equivalent) in anhydrous DMF.
-
Coupling Reaction: Add DIPEA (3 equivalents) to the solution. Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Purification: Upon completion, purify the reaction mixture by preparative HPLC to isolate the desired Fmoc-Ala-Ala-Asn(Trt)-PABC-Payload conjugate.
-
Characterization: Confirm the identity and purity of the product by LC-MS analysis.
Protocol 2: Deprotection of the Drug-Linker Intermediate
This protocol details the removal of the Fmoc and Trt protecting groups to generate the final drug-linker ready for antibody conjugation.
Materials:
-
Fmoc-Ala-Ala-Asn(Trt)-PABC-Payload
-
Piperidine (B6355638) solution (20% in DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Diethyl ether, cold
-
HPLC system for purification
-
Mass Spectrometer (MS) for characterization
Procedure:
-
Fmoc Deprotection:
-
Dissolve the purified Fmoc-Ala-Ala-Asn(Trt)-PABC-Payload in DMF.
-
Add the 20% piperidine in DMF solution and stir at room temperature for 30 minutes.
-
Monitor the deprotection by LC-MS.
-
Once complete, precipitate the product by adding cold diethyl ether. Centrifuge and decant the supernatant. Wash the pellet with cold diethyl ether.
-
-
Trt and Final Deprotection:
-
Dissolve the crude H2N-Ala-Ala-Asn(Trt)-PABC-Payload in the TFA cleavage cocktail.
-
Stir at room temperature for 2-4 hours. The solution may turn yellow due to the release of the trityl cation.[6]
-
Precipitate the deprotected drug-linker by adding cold diethyl ether.
-
Centrifuge to pellet the product and wash with cold diethyl ether.
-
-
Purification and Characterization:
-
Purify the final drug-linker (H2N-Ala-Ala-Asn-PABC-Payload) by preparative HPLC.
-
Confirm the final product's identity and purity using LC-MS.
-
Protocol 3: Conjugation to a Thiol-Containing Antibody
This protocol describes the conjugation of the deprotected drug-linker to a monoclonal antibody (mAb) via a maleimide (B117702) linker. This assumes the antibody has been reduced to expose free thiol groups.
Materials:
-
Reduced monoclonal antibody (containing free thiol groups)
-
Maleimide-functionalized drug-linker (prepared by reacting the deprotected drug-linker with a maleimide-NHS ester)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) system for purification
-
UV-Vis spectrophotometer for concentration and DAR determination
-
LC-MS for ADC characterization
Procedure:
-
Antibody Preparation: Reduce the interchain disulfide bonds of the mAb using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to generate free thiol groups. Purify the reduced mAb using a desalting column.
-
Conjugation Reaction:
-
Dissolve the maleimide-functionalized drug-linker in a suitable organic co-solvent (e.g., DMSO).
-
Add the drug-linker solution to the reduced mAb in PBS at a specific molar ratio to control the drug-to-antibody ratio (DAR).
-
Incubate the reaction at room temperature or 4°C for 1-4 hours.
-
-
Quenching: Quench any unreacted maleimide groups by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
Purification: Purify the resulting ADC from unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC).
-
Characterization:
-
Determine the protein concentration and average DAR using UV-Vis spectrophotometry.
-
Analyze the ADC by hydrophobic interaction chromatography (HIC) to assess the distribution of different drug-loaded species.
-
Confirm the identity and integrity of the ADC using LC-MS.
-
Protocol 4: In Vitro Cathepsin B Cleavage Assay
This protocol outlines a general procedure to evaluate the cleavage of the Ala-Ala-Asn linker within the ADC by cathepsin B.
Materials:
-
Purified ADC
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
LC-MS system for analysis
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC (at a final concentration of ~10-50 µM) and recombinant cathepsin B (at a final concentration of ~0.1-1 µM) in the pre-warmed assay buffer.
-
Incubate the reaction at 37°C.
-
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.
-
Quenching: Quench the reaction by adding a protein precipitation agent (e.g., acetonitrile (B52724) with an internal standard).
-
Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Analyze the supernatant by LC-MS to quantify the amount of released payload.
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage kinetics.
Visualizations
Caption: Workflow for the synthesis of an Ala-Ala-Asn linked ADC.
Caption: Mechanism of action for a protease-cleavable ADC.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Fmoc-Ala-Ala-Asn(Trt)-OH in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-Ala-Ala-Asn(Trt)-OH is a protected tripeptide building block integral to the advancement of targeted cancer therapies. Its primary application lies in its use as a cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs). The strategic design of this tripeptide allows for its recognition and cleavage by proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This enzymatic cleavage facilitates the targeted release of a conjugated cytotoxic payload, thereby enhancing the therapeutic window and minimizing off-target toxicity. These application notes provide a comprehensive overview, experimental protocols, and relevant data for the utilization of this compound in the development of novel cancer therapeutics.
Introduction
Antibody-Drug Conjugates (ADCs) represent a sophisticated class of biopharmaceuticals designed to deliver potent cytotoxic agents directly to cancer cells. This targeted approach is achieved by linking a monoclonal antibody, specific for a tumor-associated antigen, to a cytotoxic payload via a chemical linker. The linker's properties are critical to the ADC's success, requiring stability in systemic circulation and efficient cleavage upon internalization into the target cancer cell.
This compound serves as a key component in constructing these advanced linker systems. The Ala-Ala-Asn sequence is a substrate for lysosomal proteases like Cathepsin B, which are highly active within the acidic environment of tumor cell lysosomes. The N-terminal Fluorenylmethyloxycarbonyl (Fmoc) group and the side-chain Trityl (Trt) protection on the asparagine residue are essential for controlled, stepwise solid-phase peptide synthesis (SPPS) of the linker-payload conjugate. Upon successful synthesis and conjugation to an antibody, the resulting ADC can selectively bind to cancer cells, internalize, and release its cytotoxic payload upon linker cleavage, leading to targeted cell death.
Data Presentation
While specific quantitative data for ADCs utilizing the precise Ala-Ala-Asn linker are not widely published, the following table presents representative data for ADCs employing other Cathepsin B-cleavable dipeptide linkers, such as Val-Cit and Val-Ala. This data serves as a valuable benchmark for researchers developing ADCs with similar mechanisms of action.
| ADC Construct | Target Antigen | Payload | Cancer Cell Line | IC50 Value (µg/mL) | Reference |
| anti-HER2-Val-Cit-PBD | HER2 | Pyrrolobenzodiazepine (PBD) | KPL-4 (Breast Cancer) | 0.15 | [1] |
| anti-HER2-Val-Cit-PBD | HER2 | Pyrrolobenzodiazepine (PBD) | BT-474M1 (Breast Cancer) | 0.022 | [1] |
| anti-HER2-Val-Cit-MMAE | HER2 | Monomethyl auristatin E (MMAE) | KPL-4 (Breast Cancer) | ~0.063 (for non-cleavable analog) | [1] |
| anti-CD22-Val-Cit-MMAE | CD22 | Monomethyl auristatin E (MMAE) | WSU-DLCL2 (Lymphoma) | Not Specified | [1] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Ala-Ala-Asn-PABC-Payload Drug-Linker
This protocol outlines the synthesis of a drug-linker construct using this compound, a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer, and a cytotoxic payload (e.g., Monomethyl auristatin E - MMAE).
Materials:
-
This compound
-
Rink Amide resin
-
Fmoc-PABC-PNP (p-nitrophenyl carbonate)
-
MMAE (or other amine-containing payload)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water
-
Solid-phase peptide synthesis vessel
-
HPLC system for purification
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Asn): Couple this compound to the resin. Pre-activate the tripeptide with HBTU/HOBt and DIPEA in DMF for 5 minutes, then add to the resin and agitate for 2-4 hours. Monitor coupling completion with a Kaiser test. Wash the resin.
-
Sequential Coupling (Ala, Ala): Repeat the Fmoc deprotection and coupling steps for the subsequent two alanine (B10760859) residues using Fmoc-Ala-OH.
-
PABC Spacer Addition: After the final Fmoc deprotection of the peptide, couple Fmoc-PABC-PNP to the N-terminus.
-
Payload Conjugation: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the PABC spacer. Dissolve the amine-containing payload (e.g., MMAE) in DMF with DIPEA and add to the resin. Agitate until the reaction is complete (monitor by LC-MS).
-
Cleavage and Deprotection: Wash and dry the resin. Cleave the drug-linker from the resin and remove the Trt protecting group using a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.
-
Purification: Precipitate the cleaved product in cold diethyl ether. Purify the crude drug-linker by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and HPLC.
Protocol 2: Antibody-Drug Conjugation
This protocol describes the conjugation of the synthesized drug-linker to a monoclonal antibody.
Materials:
-
Purified monoclonal antibody (e.g., Trastuzumab)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Synthesized Ala-Ala-Asn-PABC-Payload
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Size-exclusion chromatography system
Procedure:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody by incubating with a 5-10 molar excess of TCEP in PBS at 37°C for 1-2 hours.
-
Drug-Linker Preparation: Dissolve the purified drug-linker in DMSO.
-
Conjugation Reaction: Add the drug-linker solution to the reduced antibody solution at a molar ratio calculated to achieve the desired drug-to-antibody ratio (DAR). Incubate at room temperature for 1-4 hours with gentle mixing.
-
Purification of ADC: Remove unconjugated drug-linker and other small molecules by size-exclusion chromatography using PBS as the mobile phase.
-
Characterization of ADC: Determine the DAR and aggregation level of the purified ADC using hydrophobic interaction chromatography (HIC) and size-exclusion chromatography (SEC), respectively.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the evaluation of the ADC's cytotoxic activity against a target cancer cell line.[2][3][4]
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for Trastuzumab-based ADCs)
-
Control cancer cell line (low antigen expression)
-
Cell culture medium and supplements
-
Purified ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target and control cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[3]
-
ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add to the cells. Include untreated cells as a negative control and a non-targeting ADC as a further control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.[2][3]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[2][4]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by plotting a dose-response curve.
Visualizations
Signaling Pathway of ADC Action
Caption: Mechanism of action for an ADC with a Cathepsin B-cleavable Ala-Ala-Asn linker.
Experimental Workflow for ADC Development and Evaluation
Caption: A streamlined workflow for the synthesis and in vitro evaluation of an ADC.
References
Troubleshooting & Optimization
Technical Support Center: Fmoc-Ala-Ala-Asn(Trt)-OH Synthesis
Welcome to the technical support center for troubleshooting challenges related to the synthesis of peptides containing Fmoc-Ala-Ala-Asn(Trt)-OH. This guide is designed for researchers, scientists, and drug development professionals encountering aggregation and other difficulties during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What makes the this compound sequence prone to aggregation?
Aggregation during the synthesis of sequences containing this compound is a common issue stemming from several factors. The growing peptide chain can form secondary structures, like β-sheets, which lead to inter-chain hydrogen bonding and aggregation.[1] This phenomenon renders the N-terminus of the peptide inaccessible for subsequent coupling and deprotection steps.[2]
Specific contributors to aggregation in this sequence include:
-
Hydrophobic Residues: The two consecutive alanine (B10760859) (Ala) residues create a hydrophobic stretch, which is known to promote self-association and aggregation.[3]
-
Asparagine (Asn): Asparagine, even with side-chain protection, can contribute to inter-chain hydrogen bonding.
-
Trityl (Trt) Protecting Group: While the bulky Trt group on the asparagine side chain is effective at preventing side-chain dehydration, its steric hindrance can slow down coupling reactions, potentially leading to incomplete reactions and side products that encourage aggregation.[4][5]
A key indicator of on-resin aggregation is the shrinking of the resin beads, which signifies poor solvation and reduced accessibility for reagents.[2][3]
Q2: My coupling reaction with this compound is failing or incomplete. What are the immediate troubleshooting steps?
If you observe a positive Kaiser test (indicating free amines) after a coupling step with this compound, it suggests an incomplete reaction. Here are the recommended immediate actions:
-
Double Coupling: The most straightforward approach is to perform a second coupling reaction immediately after the first.[4] Use a fresh solution of the activated amino acid and coupling reagents to drive the reaction to completion.
-
Extend Reaction Time: Due to the steric bulk of the Trt group, simply extending the initial coupling time from the standard 1-2 hours to 4 hours or even overnight can significantly improve efficiency.[4]
-
Optimize Solvents: Switch from Dichloromethane (DCM) to more effective polar, aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). NMP is particularly effective at disrupting secondary structures and improving solvation.[3][4]
Q3: Standard troubleshooting has failed. What advanced strategies can I employ to overcome persistent aggregation?
For severe aggregation, more aggressive methods are required to disrupt the hydrogen bonds causing the issue.
-
Elevated Temperature: Performing the coupling at a higher temperature (e.g., 50-75°C) can provide enough energy to break up aggregates and increase reaction kinetics.[3][6][7] This is often facilitated by microwave peptide synthesizers but can also be achieved with conventional heating.[7][8]
-
Chaotropic Salts: The addition of chaotropic salts like LiCl or KSCN to the coupling and/or deprotection steps can effectively disrupt secondary structures.[3][6] A typical concentration is 0.4 M to 0.8 M in DMF.
-
"Magic Mixture": For extremely difficult sequences, a solvent system known as the "Magic Mixture" can be used. This consists of a 1:1:1 mixture of DCM/DMF/NMP containing 1% Triton X-100 and 2 M ethylene (B1197577) carbonate.[3]
Q4: Are there alternative coupling reagents that perform better for aggregation-prone sequences like this?
Yes, the choice of coupling reagent is critical. While standard reagents like HBTU/TBTU are effective, more potent uronium/aminium salt-based reagents are often superior for difficult couplings.[6][9]
| Reagent Family | Examples | Recommended For | Key Advantages |
| Uronium/Aminium | HATU, HCTU, COMU | Sterically hindered couplings, aggregation-prone sequences, N-methyl amino acids.[4][6][9] | Higher reactivity and efficiency compared to phosphonium (B103445) salts like PyBOP or carbodiimides.[6][9] COMU is a modern, safer alternative to benzotriazole-based reagents.[9][10] |
| Phosphonium | PyBOP, PyAOP | General use, but can be less effective than HATU for severely hindered couplings.[6][11] | PyAOP is particularly effective for coupling N-methyl amino acids.[10] |
| Carbodiimides | DIC/Oxyma | General use. | The use of additives like Oxyma Pure is crucial to minimize racemization and side reactions like nitrile formation from the Asn side chain.[9][10] Avoid using DIC alone with Asn.[4] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving aggregation issues during the synthesis of sequences containing this compound.
Caption: Troubleshooting workflow for aggregation in this compound synthesis.
Experimental Protocols
Protocol: Difficult Coupling using HATU and NMP
This protocol is designed for situations where standard coupling conditions have failed due to steric hindrance or on-resin aggregation.
Materials:
-
Peptide-resin with free N-terminal amine
-
This compound (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N-Methyl-2-pyrrolidone (NMP), synthesis grade
-
Dimethylformamide (DMF), synthesis grade
-
Dichloromethane (DCM), synthesis grade
Procedure:
-
Resin Preparation: If the resin has collapsed (indicated by shrinking), wash it three times with NMP to ensure proper swelling. Agitate for 5 minutes during each wash.
-
Amino Acid Activation:
-
In a separate reaction vessel, dissolve this compound (4 eq.) and HATU (3.9 eq.) in NMP.
-
Add DIPEA (8 eq.) to the mixture.
-
Allow the solution to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Drain the NMP from the swelled peptide-resin.
-
Immediately add the pre-activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for a minimum of 2 hours. For severely difficult couplings, extend the reaction time to 4 hours or agitate at an elevated temperature (e.g., 50°C).
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines.[12]
-
If the test is negative (beads remain blue), the coupling is complete. Proceed to the washing step.
-
If the test is positive (beads turn yellow/brown), the coupling is incomplete. Drain the vessel and repeat steps 2-4 (a "double coupling").
-
-
Final Washes: Once the coupling is complete, wash the peptide-resin thoroughly to remove any excess reagents and byproducts. A recommended wash cycle is:
-
3x with NMP
-
3x with DMF
-
3x with DCM
-
The resin is now ready for the next Fmoc deprotection step.
-
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Fmoc Deprotection of Ala-Ala-Asn Sequences
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with incomplete N-α-Fmoc deprotection during the solid-phase peptide synthesis (SPPS) of sequences containing the Ala-Ala-Asn motif.
Troubleshooting Guide
Issue: Incomplete Fmoc deprotection of the Ala-Ala-Asn sequence.
This is a common issue that can lead to the generation of deletion sequences (e.g., Ala-Asn) and Fmoc-adducts, complicating purification and reducing the overall yield of the target peptide. The following questions will help diagnose and resolve the problem.
Q1: How was the incomplete deprotection identified?
Answer: Accurate identification of the issue is the first step. Several analytical methods can be employed:
-
Kaiser Test (Ninhydrin Test): A qualitative test to detect free primary amines on the resin. A negative result (yellow or colorless beads) after the deprotection step indicates the Fmoc group has not been removed.[1]
-
UV-Vis Spectrophotometry: The removal of the Fmoc group by piperidine (B6355638) releases dibenzofulvene (DBF), which forms an adduct with piperidine that can be monitored at approximately 301 nm. A reduced or absent absorbance signal suggests incomplete deprotection.
-
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analysis of the cleaved crude peptide by RP-HPLC can reveal the presence of deletion sequences or Fmoc-adducts. Mass spectrometry is crucial for confirming the identity of these byproducts.
Q2: What are the potential causes of incomplete Fmoc deprotection for the Ala-Ala-Asn sequence?
Answer: The Ala-Ala-Asn sequence is considered a "difficult sequence" due to several factors that can hinder Fmoc deprotection:
-
Peptide Aggregation: Alanine-rich sequences, like Ala-Ala, have a high propensity to form secondary structures, such as β-sheets, on the solid support.[1] This aggregation can physically block the deprotection reagent from accessing the N-terminal Fmoc group.
-
Steric Hindrance: The bulky Fmoc group, combined with the growing peptide chain, can create steric hindrance, making it difficult for the piperidine base to reach the N-terminal amine.
-
Suboptimal Reagents or Protocol: Degraded piperidine, impure solvents, inadequate reaction times, or insufficient reagent volume can all lead to incomplete deprotection.
-
Poor Resin Swelling: If the solid support is not adequately swelled, the peptide chains can be in close proximity, further promoting aggregation and hindering reagent penetration.
Q3: What immediate steps can be taken to troubleshoot the current synthesis?
Answer: If incomplete deprotection is suspected, consider the following immediate actions:
-
Repeat the Deprotection Step: Perform a second or even a third deprotection step with fresh reagent.
-
Increase Deprotection Time: Extend the duration of the deprotection reaction to allow more time for the reagent to penetrate any aggregated peptide chains.
-
Increase Temperature: For automated synthesizers that allow for it, increasing the reaction temperature can help disrupt secondary structures and improve deprotection kinetics.
Q4: What long-term strategies can be implemented to prevent incomplete deprotection of this sequence in future syntheses?
Answer: For subsequent syntheses of the Ala-Ala-Asn sequence, a more robust strategy should be adopted:
-
Modify the Deprotection Reagent:
-
Use a Stronger Base: A solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF (typically 2-5%) can be more effective than piperidine for deprotecting sterically hindered or aggregated sequences.[2][3] However, DBU is a non-nucleophilic base and should be used with a scavenger like piperidine to trap the dibenzofulvene byproduct.[2][3] Caution: DBU can increase the risk of aspartimide formation at Asp residues.[2][3]
-
Piperazine (B1678402)/DBU Mixture: A combination of piperazine and DBU has been shown to be a rapid and efficient alternative to piperidine for difficult sequences.[4][5][6][7]
-
-
Optimize Reaction Conditions:
-
Incorporate "Difficult Sequence" Protocols: Many automated peptide synthesizers have pre-programmed cycles for difficult sequences that include extended deprotection times, and double deprotection steps.
-
Use Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the deprotection solution can help disrupt hydrogen bonds and break up aggregates.[8]
-
-
Incorporate Structure-Disrupting Elements:
-
Pseudoproline Dipeptides: If the sequence allows, introduction of a pseudoproline dipeptide can disrupt the formation of secondary structures.
-
Backbone Protection: Using amino acid derivatives with backbone protection, such as 2-hydroxy-4-methoxybenzyl (Hmb), can prevent aggregation.[9]
-
-
Choose Appropriate Building Blocks:
-
Side-Chain Protection of Asparagine: Using a more soluble asparagine derivative with a robust side-chain protecting group like Trityl (Trt) is standard. However, for N-terminal Asn residues where deprotection can be sluggish, consider using an alternative protecting group like Dmcp.[10]
-
Frequently Asked Questions (FAQs)
Q: Why is the Ala-Ala-Asn sequence particularly challenging for Fmoc deprotection?
A: The repetition of alanine (B10760859) residues strongly promotes inter-chain hydrogen bonding, leading to the formation of β-sheet-like structures and aggregation on the resin.[1] This aggregation physically shields the N-terminal Fmoc group from the deprotection reagent. While asparagine itself doesn't typically cause aggregation, its presence adjacent to the aggregating Ala-Ala motif can contribute to a difficult local environment for the deprotection reaction.
Q: Can incomplete Fmoc deprotection lead to side reactions other than deletion sequences?
A: Yes. If the Fmoc group is not removed, the subsequent amino acid cannot be coupled. This unreacted free amine from the previous cycle can potentially be capped during the next coupling step if an activating agent like HBTU is used, leading to a truncated peptide. More commonly, the unremoved Fmoc group will be carried through the synthesis and will be present in the final crude product as an Fmoc-adduct, which can be difficult to separate from the desired peptide.
Q: Is there a risk of aspartimide formation with the Ala-Ala-Asn sequence?
A: Aspartimide formation is a side reaction that primarily affects aspartic acid (Asp) residues, particularly in sequences like Asp-Gly, Asp-Asn, and Asp-Ser.[11][12][13] While the Ala-Ala-Asn sequence itself does not contain Asp and therefore is not at direct risk for aspartimide formation, it is a critical consideration for any peptide containing Asp residues, especially when using stronger bases like DBU for deprotection.[2][3]
Q: How can I quantify the extent of Fmoc deprotection?
A: A semi-quantitative method involves collecting the filtrate from the deprotection step, diluting it to a known volume, and measuring the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.[14] Using the Beer-Lambert law (A = εcl) with a molar extinction coefficient (ε) of approximately 7800 M⁻¹cm⁻¹, you can calculate the concentration of the adduct and thus the amount of Fmoc group removed. This can be compared to the theoretical loading of the resin to determine the efficiency of the deprotection.[15]
Data Presentation
Table 1: Qualitative Comparison of Standard and Alternative Fmoc Deprotection Reagents for Aggregating Sequences
| Reagent | Concentration | Advantages | Disadvantages |
| Piperidine | 20% in DMF | Standard, well-characterized, effective for most sequences. | Can be slow or incomplete for aggregating sequences. |
| DBU/Piperidine | 2% DBU, 2% Piperidine in DMF | Much faster deprotection, effective at disrupting aggregation.[2] | Can increase risk of side reactions like aspartimide formation at Asp residues.[2][3] |
| Piperazine/DBU | 5% Piperazine, 2% DBU in DMF | Rapid and efficient deprotection, safer alternative to piperidine.[4][5][6][7] | May require optimization for specific sequences. |
Table 2: Propensity for Aspartimide Formation at Asp-Xxx Motifs
| Xxx (Residue C-terminal to Asp) | Propensity for Aspartimide Formation | Rationale |
| Glycine (Gly) | Very High | Least sterically hindered, allowing for easy cyclization.[13] |
| Asparagine (Asn) | High | Side chain provides little steric hindrance.[11][13] |
| Serine (Ser) | Moderate to High | Hydroxyl group can influence local conformation.[11][13] |
| Alanine (Ala) | Moderate | Methyl side chain provides some steric hindrance.[11][13] |
| Valine (Val) | Low | Bulky, branched side chain provides significant steric hindrance.[11] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Solvent Wash: Wash the resin with DMF (3 x 1 min).
-
Deprotection: Add 20% piperidine in DMF to the resin, ensuring the resin is fully submerged. Agitate for 10-20 minutes at room temperature.
-
Drain: Remove the deprotection solution by filtration.
-
Second Deprotection (Optional but Recommended): Add fresh 20% piperidine in DMF and agitate for an additional 5-10 minutes.
-
Drain: Remove the deprotection solution by filtration.
-
Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-adduct. The resin is now ready for the next amino acid coupling.
Protocol 2: DBU/Piperidine Deprotection for Difficult Sequences
-
Resin Swelling and Wash: Follow steps 1 and 2 of the Standard Fmoc Deprotection protocol.
-
Deprotection: Add a solution of 2% DBU and 2% piperidine in DMF to the resin. Agitate for 5-10 minutes at room temperature.
-
Drain: Remove the deprotection solution by filtration.
-
Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times).
Protocol 3: Kaiser Test (Ninhydrin Test)
-
Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.
-
Prepare Reagents:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat: Heat the test tube at 100°C for 5 minutes.
-
Observe Color:
-
Dark Blue Beads/Solution: Positive result, indicating the presence of free primary amines (successful deprotection).
-
Yellow/Colorless Beads/Solution: Negative result, indicating the absence of free primary amines (incomplete deprotection).
-
Visualizations
Caption: A standard workflow for Fmoc deprotection and monitoring.
Caption: The chemical mechanism of Fmoc group removal by piperidine.
Caption: A decision tree for troubleshooting incomplete Fmoc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis (2015) | Krittika Ralhan | 57 Citations [scispace.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. media.iris-biotech.de [media.iris-biotech.de]
- 13. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Troubleshooting Side Reactions with Trt-Protected Asparagine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using Trt-protected asparagine (Asn(Trt)) in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with Fmoc-Asn(Trt)-OH in peptide synthesis?
A1: The primary side reactions involving Fmoc-Asn(Trt)-OH during Fmoc-based solid-phase peptide synthesis are:
-
Aspartimide Formation: This is a base-catalyzed intramolecular cyclization that occurs during the piperidine-mediated Fmoc-deprotection step.[1] The backbone amide nitrogen attacks the side-chain amide carbonyl of the asparagine residue, forming a five-membered succinimide (B58015) ring intermediate. This intermediate can then be hydrolyzed to a mixture of the desired α-aspartyl peptide and the undesired β-isoaspartyl peptide, or be attacked by piperidine (B6355638) to form piperidide adducts.[2][3] Although the bulky trityl (Trt) group offers some steric hindrance, it does not completely prevent this side reaction.[2]
-
Deamidation: The side-chain amide of asparagine can be hydrolyzed to a carboxylic acid, converting the asparagine residue into an aspartic acid residue. This process can occur under both acidic and basic conditions and often proceeds through an aspartimide intermediate, leading to the formation of both aspartic and isoaspartic acid residues.[4]
-
Nitrile Formation: During the activation of the carboxylic acid of Fmoc-Asn-OH with carbodiimide (B86325) reagents (like DCC or DIC), the side-chain amide can undergo dehydration to form a β-cyanoalanine residue.[5][6] The use of a side-chain protecting group such as Trt is the standard method to prevent this side reaction.[2]
-
Incomplete Deprotection during Cleavage: The Trt group can be sterically hindering, and its removal from the asparagine side chain during the final trifluoroacetic acid (TFA) cleavage can sometimes be sluggish, especially if the Asn(Trt) residue is at the N-terminus of the peptide. This can result in incomplete deprotection and lead to the desired peptide still bearing the Trt group.
Q2: My peptide containing an Asn-Gly sequence shows a major impurity with the same mass. What is the likely cause and how can I confirm it?
A2: The most probable cause is aspartimide formation followed by hydrolysis back to aspartyl and isoaspartyl peptides. The Asn-Gly sequence is particularly prone to this side reaction due to the lack of steric hindrance from the glycine (B1666218) residue.[2][7] The resulting isoaspartyl peptide is an isomer of your target peptide and will have the identical mass, often making it difficult to separate by standard reversed-phase HPLC.
Troubleshooting and Confirmation:
-
HPLC Analysis: Co-elution of the impurity with the main peak is common. Try altering the HPLC gradient or using a different column chemistry (e.g., a phenyl-hexyl column) to attempt separation.
-
Enzymatic Digestion: The enzyme Protein Isoaspartyl Methyltransferase (PIMT) can specifically recognize and repair isoaspartyl residues back to aspartyl residues. Treatment of your peptide with PIMT followed by HPLC-MS analysis can confirm the presence of isoaspartate.
-
Forced Degradation Study: Incubating your purified peptide in a basic buffer (e.g., pH 8-9) and monitoring by HPLC over time can induce further aspartimide formation and hydrolysis, leading to an increase in the impurity peak and confirming its identity.
Troubleshooting Guides
Issue 1: Aspartimide Formation
Symptoms:
-
Appearance of a significant impurity peak in the HPLC chromatogram, often close to or co-eluting with the main product peak.
-
Mass spectrometry analysis shows a peak with the same mass as the desired peptide, and potentially a peak corresponding to the dehydrated aspartimide intermediate (mass loss of 17 Da for Asn).
-
Sequencing or peptide mapping may reveal the presence of isoaspartic acid.
Workflow for Troubleshooting Aspartimide Formation
Caption: Troubleshooting workflow for aspartimide formation.
Quantitative Data on Aspartimide Formation
While direct quantitative comparisons for Asn(Trt) are limited in the literature, data for the analogous Asp(OtBu) provides a useful reference for the propensity of different sequences to form aspartimide.
| Peptide Sequence (VKD-X-YI) | Protecting Group | % Aspartimide Formation (200 min in 20% Piperidine/DMF) | % D-Aspartate |
| X = Gly | Fmoc-Asp(OtBu)-OH | ~40% | High |
| X = Asn | Fmoc-Asp(OtBu)-OH | ~15% | Moderate |
| X = Arg | Fmoc-Asp(OtBu)-OH | ~5% | Low |
| X = Gly | Fmoc-Asp(OMpe)-OH | ~10% | Moderate |
| X = Gly | Fmoc-Asp(OBno)-OH | ~1% | Very Low |
Data adapted from literature on Asp(OtBu) as a proxy for Asn(Trt) susceptibility. This table illustrates the significant influence of the adjacent amino acid and the bulkiness of the side-chain protecting group on the extent of aspartimide formation.
Experimental Protocols to Mitigate Aspartimide Formation:
-
Protocol 1: Use of a Bulky Protecting Group on the Adjacent Residue: If the residue C-terminal to asparagine is Cys, using a bulky protecting group like Trt on the Cys can significantly reduce aspartimide formation. For an Asp(OtBu)-Cys(Acm) motif, aspartimide formation was observed to be 27%, which was reduced to 5.5% for Asp(OtBu)-Cys(Trt).[2]
-
Protocol 2: Modified Fmoc Deprotection:
-
Use a lower concentration of piperidine (e.g., 10% in DMF).
-
Alternatively, use a mixture of 2% DBU and 2% piperidine in DMF for deprotection. This often leads to faster deprotection and less time for the side reaction to occur.
-
Additives such as 0.1 M HOBt to the piperidine solution can also help to suppress aspartimide formation.[5]
-
-
Protocol 3: Use of Backbone Protection: For particularly problematic sequences like Asn-Gly, the most effective solution is the use of a backbone-protected dipeptide, such as Fmoc-Asn(Trt)-(Dmb)Gly-OH. The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen prevents the intramolecular cyclization.
Issue 2: Nitrile Formation
Symptoms:
-
A major impurity with a mass loss of 17 Da (dehydration of the Asn side chain) is observed by MS analysis of the crude peptide.
-
This is most common when using carbodiimide coupling reagents (DCC, DIC).[5][6]
Workflow for Troubleshooting Nitrile Formation
Caption: Troubleshooting workflow for nitrile formation.
Experimental Protocol to Prevent Nitrile Formation:
-
Protocol 4: Alternative Coupling Reagents:
-
Instead of DCC or DIC, use a phosphonium-based coupling reagent such as PyBOP or HBTU, or an aminium/uronium-based reagent like HATU. These reagents are less likely to cause dehydration of the asparagine side chain.
-
Alternatively, use a pre-activated Fmoc-Asn(Trt)-OPfp ester for the coupling step.
-
Issue 3: Incomplete Deprotection of Trt Group during Cleavage
Symptoms:
-
The final peptide product shows a significant peak with a mass increase of 242.3 Da, corresponding to the mass of the trityl group.
-
This is more common when the Asn(Trt) residue is at the N-terminus of the peptide.
Experimental Protocol for Complete Trt Deprotection:
-
Protocol 5: Optimized TFA Cleavage Cocktail and Conditions:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Triisopropylsilane (TIS) is a crucial scavenger to capture the released trityl cations and prevent them from reattaching to other nucleophilic residues like Trp or Cys.
-
For a standard peptide, cleave the peptide from the resin for 2-3 hours at room temperature.
-
If incomplete deprotection is observed, especially for N-terminal Asn(Trt), extend the cleavage time to 4 hours.
-
If the peptide contains other sensitive residues like Arg(Pbf), ensure the cleavage time is sufficient for all protecting groups (Pbf can require longer cleavage times).
-
Signaling Pathway: Mechanism of Aspartimide Formation
Caption: Mechanism of base-catalyzed aspartimide formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Structure Based Prediction of Asparagine Deamidation Propensity in Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Efficiency of Fmoc-Ala-Ala-Asn(Trt)-OH
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the solid-phase peptide synthesis (SPPS) of sequences containing Fmoc-Ala-Ala-Asn(Trt)-OH.
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of this compound.
Question: Why is the coupling of this compound to the resin-bound peptide chain resulting in low yield or failure?
Answer:
Incomplete or failed coupling of this compound can be attributed to several factors, often related to the sterically hindered nature of the tripeptide and the properties of the asparagine residue.
Possible Causes and Solutions:
-
Steric Hindrance: The bulky Trityl (Trt) protecting group on the asparagine side chain, combined with the preceding Ala-Ala sequence, can create steric hindrance, making the carboxyl group less accessible for coupling.
-
Peptide Aggregation: The growing peptide chain on the solid support can aggregate, leading to poor solvation and reduced accessibility of the N-terminal amine for coupling.
-
Solution: Incorporate additives known to disrupt secondary structures, such as a small percentage of a chaotropic salt or use a resin with better swelling properties like ChemMatrix®.[3]
-
-
Insufficient Reagent Equivalents: Using an inadequate excess of the tripeptide and coupling reagents can lead to incomplete reactions.
-
Solution: Increase the equivalents of this compound, the coupling reagent, and the base. A 3- to 5-fold excess is a common starting point for difficult couplings.
-
-
Suboptimal Solvent: The choice of solvent is critical for both resin swelling and solubility of reagents.
Question: What are the common side reactions observed during the coupling of this compound and how can they be minimized?
Answer:
The primary side reaction of concern when coupling asparagine residues is aspartimide formation, even with the Trt protecting group.[8][9]
-
Aspartimide Formation: This intramolecular cyclization can occur upon repeated exposure to the basic conditions of Fmoc deprotection. While the Trt group significantly reduces this, it may not be completely eliminated, especially in long or complex sequences.[8][10]
-
Minimization Strategies:
-
Choice of Base: Use a weaker base or a sterically hindered base for Fmoc deprotection. For instance, piperazine (B1678402) can be a milder alternative to piperidine (B6355638).[8]
-
Deprotection Time: Keep the Fmoc deprotection time to the minimum required for complete removal.
-
Coupling Reagent: Utilize coupling reagents that are less likely to promote this side reaction. Phosphonium-based reagents like PyBOP are often preferred over uronium-based reagents in sensitive sequences.[1]
-
-
-
Racemization: The risk of racemization exists for any amino acid during activation, particularly with histidine and cysteine.[9][11] For asparagine, this risk is generally lower but can be exacerbated by prolonged activation times or the use of strong bases.
-
Minimization Strategies:
-
Minimize Pre-activation Time: If pre-activation is used, keep it short.
-
Choice of Base: Use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of N,N-diisopropylethylamine (DIPEA).[11][12]
-
Additives: The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) can help suppress racemization.[12]
-
-
Frequently Asked Questions (FAQs)
Q1: Is it necessary to use the Trityl (Trt) protecting group for the asparagine in this compound?
A1: Yes, it is highly recommended. The Trt group on the side-chain amide of asparagine offers two significant advantages. Firstly, it prevents the dehydration of the amide to a nitrile during the activation step, which is a common side reaction with carbodiimide-based coupling reagents.[6][13] Secondly, it greatly improves the solubility of the Fmoc-Asn derivative in common SPPS solvents like DMF and NMP.[4][5][6]
Q2: Which coupling reagent is best suited for this compound?
A2: For a potentially difficult coupling like this tripeptide, a highly efficient coupling reagent is recommended. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent first choice due to its high reactivity and ability to overcome steric hindrance.[1] Other effective options include HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[1]
Q3: Can I perform a double coupling for this compound if the first coupling is incomplete?
A3: Yes, a double coupling is a standard strategy to drive difficult reactions to completion.[14] After the first coupling, a ninhydrin (B49086) test can be performed to check for the presence of free amines. If the test is positive, a second coupling using fresh reagents should be performed before proceeding to the Fmoc deprotection of the newly added tripeptide.
Q4: How does the choice of solid support affect the coupling efficiency of this tripeptide?
A4: The properties of the solid support are crucial. A resin with good swelling characteristics in the chosen solvent will ensure that the reactive sites are well-solvated and accessible. For sequences prone to aggregation, a polyethylene (B3416737) glycol (PEG)-grafted polystyrene resin (e.g., ChemMatrix®) can be beneficial as it improves the solvation of the growing peptide chain.[3]
Quantitative Data Summary
The following table summarizes recommended reagent excesses for standard and difficult couplings in SPPS.
| Reagent | Standard Coupling (Equivalents) | Difficult Coupling (e.g., this compound) (Equivalents) |
| Fmoc-Amino Acid/Peptide | 3 - 5 | 3 - 5 |
| Coupling Reagent (e.g., HATU, HCTU) | 2.9 - 4.9 | 2.9 - 4.9 |
| Base (e.g., DIPEA, NMM) | 6 - 10 | 6 - 10 |
Note: Equivalents are relative to the loading capacity of the resin.
Experimental Protocols
Protocol 1: Standard Coupling of this compound
-
Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5-7 times).
-
Activator Solution Preparation: In a separate vessel, dissolve 3-5 equivalents of this compound and 2.9-4.9 equivalents of HATU in DMF. Add 6-10 equivalents of DIPEA. Allow for a brief pre-activation of 1-2 minutes.
-
Coupling: Add the activator solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), proceed to Protocol 2.
Protocol 2: Double Coupling for Incomplete Reactions
-
Following the first coupling (Protocol 1, step 4) and a positive ninhydrin test, wash the resin with DMF (3 times).
-
Repeat steps 3 and 4 from Protocol 1 using fresh reagents.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a second ninhydrin test to confirm completion.
Visualizations
Caption: Workflow for coupling this compound with a checkpoint for reaction completion.
References
- 1. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 2. chempep.com [chempep.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. peptide.com [peptide.com]
- 7. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. mesalabs.com [mesalabs.com]
- 12. bachem.com [bachem.com]
- 13. benchchem.com [benchchem.com]
- 14. biotage.com [biotage.com]
Technical Support Center: Preventing Racemization with Fmoc-Ala-Ala-Asn(Trt)-OH
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Fmoc-Ala-Ala-Asn(Trt)-OH in solid-phase peptide synthesis (SPPS). The focus is on preventing racemization of the asparagine residue, a critical factor in ensuring the synthesis of stereochemically pure peptides.
Troubleshooting Guide: Racemization of this compound
This guide addresses common issues encountered during the coupling of this compound that may lead to racemization of the asparagine residue.
| Issue | Potential Cause | Recommended Solution |
| High levels of D-Asn detected in the final peptide. | Inappropriate Coupling Reagent: Uronium/aminium-based reagents like HBTU, HATU, and HCTU, especially when used with a strong base, can promote racemization. | Switch to an Oxyma-based coupling reagent such as COMU or PyOxim, which have been shown to be superior in suppressing racemization. Alternatively, use a milder carbodiimide (B86325) activation method, for example, with Diisopropylcarbodiimide (DIC) in the presence of OxymaPure or HOBt. |
| Strong Organic Base: The use of N,N-Diisopropylethylamine (DIPEA) as the activating base significantly increases the risk of racemization. | Replace DIPEA with a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine. | |
| Elevated Temperature: High temperatures, particularly during microwave-assisted SPPS, can accelerate the rate of racemization. | For microwave-assisted synthesis, carefully control the temperature, aiming for a lower coupling temperature (e.g., 50°C instead of 80°C). For conventional synthesis, perform the coupling at room temperature. | |
| Prolonged Activation Time: Allowing the activated amino acid to sit for an extended period before coupling can increase the likelihood of racemization. | Minimize the pre-activation time of the this compound before adding it to the resin. | |
| Incomplete coupling of this compound. | Steric Hindrance: The tripeptide itself can be bulky, leading to slower coupling kinetics. | - Increase the coupling time.- Perform a double coupling.- If using a milder coupling reagent, consider switching to a more potent one like HATU or COMU, but ensure the use of a weaker base (e.g., NMM) to mitigate the increased risk of racemization. |
| Presence of deletion sequences involving the tripeptide. | Aggregation: The growing peptide chain may aggregate, preventing efficient coupling. | - Use a solvent mixture known to reduce aggregation, such as N-methylpyrrolidone (NMP) with the addition of dimethyl sulfoxide (B87167) (DMSO).- Consider sonication during the coupling reaction to break up aggregates. |
Frequently Asked Questions (FAQs)
Q1: Why is the asparagine residue in this compound prone to racemization?
A1: Asparagine, like aspartic acid, is particularly susceptible to racemization during peptide synthesis. The mechanism involves the formation of a five-membered succinimide (B58015) ring intermediate.[1] This process is catalyzed by the basic conditions often used during the coupling step in Fmoc-SPPS. The formation of this planar intermediate allows for the re-protonation of the alpha-carbon from either side, leading to a mixture of L- and D-asparagine residues.
Q2: What is the purpose of the Trityl (Trt) group on the asparagine side chain?
A2: The Trityl (Trt) protecting group on the side chain amide of asparagine is crucial for preventing a common side reaction known as dehydration.[2] During activation of the carboxylic acid, especially with carbodiimide reagents, the unprotected side chain amide of asparagine can be dehydrated to a nitrile (β-cyanoalanine). The bulky Trt group sterically hinders this side reaction, leading to purer peptides.
Q3: Which coupling reagents are recommended to minimize racemization of the Asn(Trt) residue?
A3: For minimizing racemization, Oxyma-based coupling reagents like COMU and PyOxim are highly recommended.[3][4] They have demonstrated superior performance in reducing epimerization compared to traditional benzotriazole-based reagents such as HBTU and HATU.[3][4] Carbodiimide-based methods using DIC with an additive like OxymaPure or HOBt are also excellent choices for minimizing racemization.[5]
Q4: Can I use microwave-assisted SPPS for coupling this compound?
A4: Yes, but with caution. Microwave energy can accelerate the coupling reaction, but the associated increase in temperature can also significantly increase the rate of racemization.[6][7][8] If using a microwave synthesizer, it is critical to carefully control the temperature and use a lower setting (e.g., not exceeding 50°C) for the coupling step of this sensitive tripeptide.[6]
Q5: How does the choice of base affect racemization?
A5: The base used during the activation of the amino acid plays a significant role in the extent of racemization. Strong, sterically hindered bases like DIPEA are known to promote racemization.[5] It is highly recommended to use weaker bases such as N-methylmorpholine (NMM) or 2,4,6-collidine to suppress this side reaction.[6][8]
Quantitative Data on Racemization
While direct quantitative comparisons for asparagine racemization with a wide array of modern coupling reagents are not extensively consolidated in the literature, the following table provides an overview of expected trends based on published data for other racemization-prone amino acids and general principles of peptide chemistry. Actual racemization levels can vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Activating Base | Expected Racemization Level | Notes |
| COMU / PyOxim | NMM / Collidine | Very Low | Oxyma-based reagents are generally superior for suppressing racemization.[3][4] |
| DIC / OxymaPure | - | Very Low | A mild and effective method for minimizing racemization. |
| DIC / HOBt | - | Low | A classic and reliable method for reducing racemization with carbodiimides.[5] |
| HATU / HCTU / TBTU | NMM / Collidine | Low to Moderate | The use of a weaker base is critical to minimize racemization with these potent activators. |
| HATU / HCTU / TBTU | DIPEA | Moderate to High | The combination of a strong uronium/aminium reagent and a strong base significantly increases the risk of racemization.[5] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using DIC/OxymaPure
This protocol is recommended for minimizing racemization during the incorporation of this compound.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Perform Fmoc deprotection of the N-terminal amino acid on the resin according to your standard protocol (e.g., 20% piperidine (B6355638) in DMF).
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation:
-
In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
-
Coupling: Immediately add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 2-4 hours at room temperature. The progress of the coupling can be monitored using a Kaiser test.
-
Washing: After the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
Protocol 2: Analysis of Asparagine Racemization by HPLC
This protocol outlines a general method for the analysis of asparagine racemization in the synthesized peptide.
Materials:
-
Crude synthetic peptide
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Reversed-phase HPLC column (e.g., C18)
Procedure:
-
Peptide Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours.
-
Peptide Precipitation and Lyophilization: Precipitate the peptide in cold diethyl ether, centrifuge, decant the ether, and lyophilize the peptide pellet.
-
HPLC Analysis:
-
Dissolve the lyophilized peptide in a suitable solvent (e.g., 50% ACN/water).
-
Inject the sample onto a reversed-phase HPLC system.
-
Use a gradient elution, for example:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: 5-65% B over 30 minutes (this will need to be optimized for your specific peptide).
-
-
Monitor the elution at 214 nm or 280 nm.
-
-
Data Interpretation: The D-Asn containing diastereomer will typically elute very close to the desired L-Asn peptide.[9] Co-injection with a synthetic standard of the D-Asn diastereomer can be used for positive identification. The percentage of racemization can be calculated from the peak areas of the two diastereomers.
Visualizations
Caption: Mechanism of asparagine racemization via a succinimide intermediate.
Caption: Troubleshooting workflow for addressing asparagine racemization.
References
- 1. researchgate.net [researchgate.net]
- 2. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. chempep.com [chempep.com]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. hplc.eu [hplc.eu]
Technical Support Center: Fmoc-Ala-Ala-Asn(Trt)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of Fmoc-Ala-Ala-Asn(Trt)-OH in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a protected tripeptide building block used in solid-phase peptide synthesis (SPPS). The N-terminal α-amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the side chain of asparagine is protected by an acid-labile trityl (Trt) group. Its primary applications include the incorporation of the Ala-Ala-Asn sequence into synthetic peptides and its use as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs).
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to store the lyophilized powder at -20°C in a desiccated environment. When in solution for immediate use in synthesis, it is best to prepare fresh solutions. If short-term storage of a solution is necessary, it should be kept at 4°C for no longer than a few days, though stability should be verified for sensitive applications.
Q3: What are the advantages of using the trityl (Trt) protecting group for the asparagine side chain?
A3: The trityl group offers two main advantages. First, it effectively prevents the dehydration of the asparagine side-chain amide to a nitrile during the coupling reaction, a common side reaction with unprotected asparagine.[1] Second, it significantly improves the solubility of the Fmoc-amino acid derivative in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) compared to the poorly soluble Fmoc-Asn-OH.[1][2]
Q4: How stable is the Fmoc group on this compound in solution?
A4: The Fmoc group is stable under neutral and acidic conditions but is rapidly cleaved by bases. In SPPS, a 20% solution of piperidine (B6355638) in DMF is commonly used for its removal, with a half-life on the order of seconds for many Fmoc-amino acids.[3] In solution, even weak amine bases present as impurities in solvents like DMF can lead to premature deprotection over time. Therefore, using high-purity, fresh solvents is crucial.
Q5: Is the trityl (Trt) group on the asparagine side chain stable during the Fmoc deprotection step?
A5: Yes, the trityl group is an acid-labile protecting group and is stable under the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF).[4] Premature cleavage of the Trt group during the SPPS cycles is generally not observed.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Synthesis Solvents
-
Symptom: The tripeptide does not fully dissolve in DMF or NMP at the desired concentration, leading to incomplete coupling.
-
Possible Causes:
-
Low-quality or old solvent containing water, which can decrease solubility.
-
Concentration of the tripeptide is too high.
-
-
Solutions:
-
Use fresh, high-purity, anhydrous DMF or NMP.
-
Gently warm the solution and sonicate to aid dissolution.
-
Prepare a more dilute solution if possible, ensuring it is still within the effective concentration range for your synthesis protocol.
-
Issue 2: Incomplete Coupling of this compound
-
Symptom: Monitoring of the coupling reaction (e.g., Kaiser test) indicates unreacted free amines on the resin.
-
Possible Causes:
-
Insufficient pre-activation time of the tripeptide.
-
Steric hindrance due to the bulky nature of the tripeptide.
-
Aggregation of the growing peptide chain on the resin.
-
-
Solutions:
-
Increase the pre-activation time with the coupling reagent before adding to the resin.
-
Increase the coupling time and/or perform a double coupling.
-
Use a more potent coupling reagent such as HATU or HCTU.
-
If aggregation is suspected, switch to a solvent known to disrupt secondary structures, such as NMP, or add a chaotropic agent.
-
Issue 3: Unexpected Side Products in the Final Peptide
-
Symptom: HPLC or Mass Spectrometry analysis of the crude peptide shows peaks corresponding to deletion sequences or modifications.
-
Possible Causes:
-
Aspartimide formation: Although the Trt group minimizes this, it can still occur, especially in sequences prone to this side reaction (e.g., -Asn-Gly-). This is more likely to happen during prolonged exposure to the basic conditions of Fmoc deprotection.[5]
-
Premature Fmoc deprotection: Degradation of the solvent (e.g., DMF to dimethylamine) can lead to unintended Fmoc removal and subsequent double incorporation of the next amino acid.
-
Incomplete Trt deprotection: Sluggish removal of the Trt group from the N-terminal asparagine during the final cleavage can result in a portion of the final peptide remaining protected.[1]
-
-
Solutions:
-
To minimize aspartimide formation: Keep the piperidine treatment for Fmoc deprotection as short as possible while ensuring complete deprotection. The addition of HOBt to the deprotection solution has been shown to reduce aspartimide formation.
-
To avoid premature Fmoc deprotection: Use fresh, high-purity solvents and prepare solutions of this compound immediately before use.
-
For complete Trt deprotection: If the Asn(Trt) residue is at or near the N-terminus, extend the final TFA cleavage time to 2-4 hours.[1] Ensure your cleavage cocktail contains a scavenger such as triisopropylsilane (B1312306) (TIS) to irreversibly quench the liberated trityl cation and prevent re-attachment.[6]
-
Data Presentation
Table 1: Solubility of Fmoc-Protected Asparagine Derivatives
| Compound | Solubility in DMF | Solubility in NMP |
| Fmoc-Asn-OH | Low | Low |
| Fmoc-Asn(Trt)-OH | High | High |
This table provides a qualitative comparison of the solubility of unprotected versus Trt-protected Fmoc-asparagine, which is a component of this compound.[2]
Table 2: Stability of Protecting Groups under SPPS Conditions
| Protecting Group | Reagent/Condition for Removal | Stability to 20% Piperidine/DMF | Stability to TFA |
| Fmoc | 20% Piperidine/DMF | Labile | Stable |
| Trityl (Trt) | Trifluoroacetic acid (TFA) | Stable | Labile |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Solution by RP-HPLC
Objective: To determine the degradation of this compound in a common SPPS solvent (e.g., DMF) over time.
Materials:
-
This compound
-
High-purity DMF
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Vials for sample preparation and analysis
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMF at a known concentration (e.g., 0.1 M).
-
Time-Point Sampling: Aliquot the stock solution into several vials. Keep the vials at room temperature. At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample for analysis.
-
Sample Preparation for HPLC: Dilute a small aliquot of the sample from each time point with the initial mobile phase composition (e.g., 95% A, 5% B) to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Inject the prepared sample onto the C18 column.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile at 265 nm and 301 nm (for the Fmoc group).
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound.
-
Integrate the peak area of the intact compound at each time point.
-
Plot the percentage of intact this compound remaining versus time to determine its stability profile.
-
Protocol 2: Standard Coupling of this compound in SPPS
Objective: To provide a standard protocol for the efficient coupling of this compound onto a resin-bound peptide chain.
Materials:
-
Resin with N-terminal deprotected peptide
-
This compound
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
High-purity DMF or NMP
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed and the resin has been thoroughly washed with DMF.
-
Activation of the Tripeptide: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (0.95 equivalents relative to the tripeptide) in DMF. Add DIPEA (2 equivalents relative to the tripeptide) and allow the solution to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated tripeptide solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of the resin to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: If the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents. If the coupling is incomplete, a second coupling may be necessary.
Visualizations
Caption: Workflow for assessing the solution stability of this compound.
Caption: Troubleshooting logic for incomplete coupling of this compound.
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. benchchem.com [benchchem.com]
- 3. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Aspartimide Formation in Peptides Containing Asn(Trt)
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of aspartimide formation, particularly when incorporating asparagine residues with a trityl (Trt) side-chain protecting group (Asn(Trt)). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize this problematic side reaction and improve the purity and yield of your synthetic peptides.
Troubleshooting Guide
Aspartimide formation is a notorious side reaction in Fmoc-based SPPS that can lead to a mixture of difficult-to-separate impurities, including α- and β-peptides, as well as their racemized forms.[1][2] This guide provides a summary of potential causes and recommended solutions to mitigate this issue.
| Problem | Potential Causes | Recommended Solutions |
| High levels of aspartimide-related impurities detected by HPLC/MS. | Use of standard 20% piperidine (B6355638) in DMF for Fmoc deprotection. This strong base promotes the cyclization reaction, especially in susceptible sequences.[2][3] | Modify the deprotection conditions: • Use a weaker base such as 20% piperazine (B1678402) in DMF.[4] • Add an acidic additive like 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) to the 20% piperidine in DMF solution.[5] |
| Presence of a susceptible peptide sequence. Asparagine followed by a small, sterically unhindered amino acid, such as Glycine (B1666218) (Asn-Gly), is particularly prone to aspartimide formation.[2][6] | Employ backbone protection: • For Asn-Gly sequences, use a pre-formed dipeptide with a backbone protecting group, such as Fmoc-Asn(Trt)-(Dmb)Gly-OH. The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen prevents the nucleophilic attack that initiates aspartimide formation.[7] | |
| Elevated temperature during synthesis. Higher temperatures, often used in microwave-assisted SPPS, can accelerate the rate of aspartimide formation. | Optimize temperature settings: • If using a microwave synthesizer, carefully control and minimize the temperature during the deprotection and coupling steps involving Asn(Trt). | |
| Prolonged exposure to basic conditions. Multiple deprotection cycles in a long peptide synthesis increase the cumulative exposure time to the basic reagent.[2] | Minimize deprotection times: • Use the shortest effective deprotection time for complete Fmoc removal. Monitor the deprotection reaction to avoid unnecessary overexposure. |
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem with Asn(Trt)?
Aspartimide formation is an intramolecular side reaction where the backbone amide nitrogen of the amino acid following an asparagine (or aspartic acid) residue attacks the side-chain amide (or carboxyl) group, forming a five-membered succinimide (B58015) ring.[2] This reaction is catalyzed by the basic conditions used for Fmoc group removal. Even with the bulky trityl (Trt) protecting group on the asparagine side chain, this side reaction can still occur.[2][8]
The resulting aspartimide is problematic because it can be subsequently attacked by nucleophiles (like piperidine or water) to form a mixture of α- and β-aspartyl peptides.[2] Furthermore, the α-carbon of the asparagine can racemize during this process, leading to D-amino acid-containing impurities.[3] These byproducts often have very similar masses and chromatographic properties to the desired peptide, making purification extremely challenging and sometimes impossible, ultimately reducing the overall yield and purity of the synthesis.[1]
Q2: Which peptide sequences are most susceptible to aspartimide formation with Asn(Trt)?
Sequences where the Asn(Trt) residue is followed by a small, sterically unhindered amino acid are most prone to this side reaction. The most problematic sequences include:
-
Asn-Gly: This is the most susceptible sequence due to the lack of steric hindrance from the glycine residue.[6]
-
Asn-Ser
-
Asn-Ala
Q3: How can I detect aspartimide formation in my peptide synthesis?
Aspartimide formation can be detected by analyzing the crude peptide product using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC Analysis: Aspartimide-related impurities often appear as new peaks eluting close to the main product peak. The aspartimide itself, being a neutral species, may have a different retention time. The resulting α- and β-peptides can sometimes be resolved as separate peaks.
-
Mass Spectrometry Analysis: The initial aspartimide formation involves the loss of water (18 Da) from the peptide. However, the subsequent hydrolysis to α- and β-peptides results in products with the same mass as the desired peptide, making them difficult to distinguish by MS alone. Piperidide adducts will show a mass increase corresponding to the addition of piperidine minus water.
A detailed protocol for the analysis of aspartimide-related byproducts can be found in the experimental protocols section.
Q4: Are there alternative strategies to completely avoid aspartimide formation?
Yes, for particularly challenging sequences, more advanced strategies can be employed:
-
Backbone Protection: Using dipeptide building blocks with a protecting group on the backbone amide nitrogen of the second amino acid, such as Fmoc-Asn(Trt)-(Dmb)Gly-OH, is a very effective method to prevent the initial cyclization step.[7]
-
Non-Ester Based Side-Chain Protection: Although more relevant for Aspartic acid, novel protecting groups like Cyanosulfurylide (CSY) have been shown to completely suppress aspartimide formation.[5]
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection of Asn(Trt) (for comparison)
This protocol outlines the standard method for Fmoc deprotection, which is prone to causing aspartimide formation with sensitive sequences.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Drain: Drain the DMF from the vessel.
-
Fmoc Deprotection (Step 1): Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate gently for 3-5 minutes at room temperature.[9]
-
Drain: Drain the deprotection solution.
-
Fmoc Deprotection (Step 2): Add a fresh portion of 20% (v/v) piperidine in DMF and agitate for 10-15 minutes at room temperature.[10]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 minute) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: Minimized Aspartimide Formation using 20% Piperazine in DMF
This protocol utilizes a weaker base to reduce the rate of aspartimide formation.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Drain: Drain the DMF.
-
Reagent Preparation: Prepare a fresh solution of 20% (v/v) piperazine in DMF.
-
Fmoc Deprotection: Add the 20% piperazine in DMF solution to the resin and agitate for 2 x 10 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 minute).
Protocol 3: Minimized Aspartimide Formation using 0.1 M HOBt in 20% Piperidine/DMF
The addition of an acidic additive helps to temper the basicity of the deprotection solution.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Drain: Drain the DMF.
-
Reagent Preparation: Prepare a fresh solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF. Ensure the HOBt is fully dissolved.[11]
-
Fmoc Deprotection: Add the deprotection solution to the resin and agitate for 2 x 10 minutes at room temperature.[11]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 minute).[11]
Protocol 4: HPLC Analysis of Aspartimide-Related Impurities
This protocol provides a general method for analyzing the crude peptide to quantify aspartimide formation.
-
Peptide Cleavage: Cleave a small sample of the peptide-resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Sample Preparation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dissolve the peptide pellet in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient appropriate for the hydrophobicity of the peptide (e.g., 5-65% B over 30 minutes).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm.
-
-
Data Analysis: Integrate the peak areas of the desired product and all related impurities. The percentage of each species can be calculated from the relative peak areas.
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation from an Asn(Trt) residue.
Caption: Recommended workflow for SPPS involving Asn(Trt) to minimize aspartimide formation.
References
- 1. peptide.com [peptide.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Protected Asparagine Derivatives in Fmoc Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the successful incorporation of asparagine (Asn) residues into synthetic peptides is a critical step that can significantly impact final product purity and yield. The inherent reactivity of the asparagine side-chain amide poses challenges, primarily dehydration to a nitrile byproduct during activation and aspartimide formation during Fmoc deprotection. This guide provides an objective comparison of the widely used Fmoc-Asn(Trt)-OH with other commercially available protected asparagine derivatives, supported by experimental data and detailed protocols to inform the selection of the most suitable building block for your solid-phase peptide synthesis (SPPS) needs.
The Challenge of Incorporating Asparagine in SPPS
The primary obstacle in incorporating asparagine into a peptide sequence via Fmoc-SPPS is the propensity of its side-chain amide to undergo dehydration to a β-cyanoalanine residue during the carboxyl activation step. This side reaction is particularly prevalent when using carbodiimide-based activating agents. A secondary, yet significant, challenge is the susceptibility of asparagine-containing sequences to aspartimide formation, a base-catalyzed intramolecular cyclization that can occur during the repeated piperidine (B6355638) treatments for Fmoc group removal. Aspartimide formation can lead to the epimerization of the aspartic acid residue and the formation of difficult-to-separate α- and β-aspartyl peptide impurities.
To circumvent these issues, the side-chain amide of asparagine is typically protected. The ideal protecting group should be stable throughout the synthesis, prevent both nitrile and aspartimide formation, enhance the solubility of the Fmoc-amino acid derivative, and be cleanly removable during the final cleavage from the resin.
Comparative Performance of Asparagine Protecting Groups
The most common side-chain protecting group for asparagine in Fmoc-SPPS is the triphenylmethyl (Trt) group. However, several alternatives have been developed, each with its own set of advantages and disadvantages. This section compares the performance of Fmoc-Asn(Trt)-OH with three other notable derivatives: Fmoc-Asn(Mmt)-OH, Fmoc-Asn(Tmob)-OH, and Fmoc-Asn(Xan)-OH.
Key Performance Parameters:
-
Prevention of Side Reactions: The primary function of the protecting group is to prevent the formation of nitrile and aspartimide byproducts.
-
Solubility: The solubility of the protected Fmoc-amino acid in standard SPPS solvents, such as dimethylformamide (DMF), is crucial for efficient coupling.
-
Cleavage Efficiency: The protecting group must be efficiently removed under standard cleavage conditions, typically with trifluoroacetic acid (TFA), without leaving residual protecting groups on the final peptide.
| Protecting Group | Key Advantages | Potential Disadvantages |
| Trityl (Trt) | - Effectively prevents nitrile formation.[1] - Good solubility in DMF.[1] | - Cleavage can be sluggish, especially for N-terminal Asn(Trt) residues. |
| Monomethoxytrityl (Mmt) | - Superior solubility in DMF compared to Trt. - More acid-labile than Trt, allowing for faster and more complete cleavage. | - Increased acid lability may lead to premature deprotection in very long syntheses. |
| 2,4,6-Trimethoxybenzyl (Tmob) | - Good solubility and rapid coupling. - Readily cleaved by TFA.[2] | - The Tmob carbocation generated during cleavage can alkylate tryptophan residues if not properly scavenged. |
| Xanthenyl (Xan) | - Reported to yield purer peptides than Trt in the synthesis of some challenging sequences.[3] - Effective at minimizing aspartimide formation.[4] | - Trade-off between stability and prevention of side reactions needs to be considered.[4] |
Quantitative Comparison of Crude Peptide Purity
While direct head-to-head quantitative comparisons in the synthesis of a single model peptide under identical conditions are not extensively available in a consolidated format, a study comparing the N-terminal coupling of various protected asparagine derivatives in the synthesis of seven test peptides reported the following order of reagent efficiency based on target peptide purity: Fmoc-Asn(Tmob)-OH > Fmoc-Asn-OH > Fmoc-Asn(Mtt)-OH = Fmoc-Asn(Trt)-OH > Fmoc-Asn(Mbh)-OH.[]
In the synthesis of Marshall's Acyl Carrier Protein (ACP) fragment (65-74), a challenging sequence, the use of xanthenyl (Xan) and 2-methoxyxanthenyl (2-Moxan) protected asparagine derivatives was reported to yield purer products compared to those synthesized with Trt or Tmob protection.[3] Another study on the synthesis of ACP (65-74) on a specialized SURE™ resin showed a crude peptide purity of over 90%, highlighting the impact of both the protecting group and the solid support on the final outcome.[6]
Experimental Protocols
Detailed and optimized protocols are essential for achieving the best results with each protected asparagine derivative. Below are representative protocols for the coupling and cleavage/deprotection steps.
General Fmoc-SPPS Coupling Protocol
This protocol is a general guideline and may require optimization based on the specific peptide sequence and synthesizer used.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin, 100-200 mesh) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 10 minutes. Drain and repeat for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-Asn(PG)-OH (3-5 equivalents), a coupling agent (e.g., HATU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF. The choice of protecting group (PG) will be Trt, Mmt, Tmob, or Xan.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature. The completion of the coupling can be monitored by a Kaiser test.
-
Washing: Wash the resin with DMF (3 times) and then with dichloromethane (B109758) (DCM) (3 times) to prepare for the next cycle.
Cleavage and Deprotection Protocols
The final cleavage and deprotection step is critical for obtaining the desired peptide in high purity. The choice of cleavage cocktail and the reaction time depend on the protecting groups used in the synthesis.
Standard Cleavage Cocktail (for Trt, Mmt, Tmob, and Xan):
A commonly used cleavage cocktail is a mixture of TFA, triisopropylsilane (B1312306) (TIPS), and water.
-
Reagent R: 90% TFA, 5% TIPS, 5% Water. This is a robust general-purpose cleavage cocktail.
-
Alternative for Trp-containing peptides: 95% TFA, 2.5% TIPS, 2.5% Water, with the addition of 1,2-ethanedithiol (B43112) (EDT) to scavenge carbocations that could modify tryptophan.
Deprotection Times:
| Protecting Group | Recommended Cleavage Conditions |
| Trityl (Trt) | 95% TFA with scavengers for 2-3 hours. For N-terminal Asn(Trt), extend cleavage time to 4 hours.[7] |
| Monomethoxytrityl (Mmt) | 1-5% TFA in DCM for selective deprotection on-resin. For final cleavage, standard 95% TFA for 1-2 hours is sufficient. |
| 2,4,6-Trimethoxybenzyl (Tmob) | 95% TFA with scavengers for 2 hours.[2] The half-life of cleavage is reported to be less than one minute.[2] |
| Xanthenyl (Xan) | Cleavage is performed concomitantly with peptide release from the support using a TFA/scavenger mixture.[3] |
Signaling Pathways and Logical Relationships in SPPS
The process of solid-phase peptide synthesis can be visualized as a logical workflow, where each step is crucial for the successful synthesis of the target peptide. The choice of protecting group for asparagine directly influences the efficiency of the coupling and deprotection steps and the purity of the final product.
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. US4935536A - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 3. Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
A Head-to-Head Comparison of Cleavable Linkers for Antibody-Drug Conjugates: Spotlight on Fmoc-Ala-Ala-Asn(Trt)-OH Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Cleavable Linker Performance in Antibody-Drug Conjugates (ADCs)
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. Cleavable linkers are designed to be stable in systemic circulation and to release their cytotoxic payload under specific conditions prevalent within the tumor microenvironment or inside cancer cells. This targeted release mechanism is crucial for maximizing on-target efficacy while minimizing off-target toxicity. This guide provides an objective comparison of various cleavable linkers, with a special focus on the emerging enzyme-cleavable linker derived from Fmoc-Ala-Ala-Asn(Trt)-OH, alongside established alternatives such as other protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.
The Role and Mechanism of Cleavable Linkers in ADCs
Cleavable linkers are dynamic components of ADCs, engineered to respond to specific physiological triggers. The general mechanism of action for an ADC with a cleavable linker involves several key steps:
-
Circulation: The ADC circulates systemically, with the linker designed to remain stable at physiological pH and in the presence of plasma components.
-
Targeting: The antibody component of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.
-
Trafficking: The complex is trafficked to intracellular compartments, most commonly lysosomes.
-
Cleavage and Payload Release: Within the target cell or its microenvironment, the linker is cleaved by a specific trigger (e.g., enzymes, acidic pH, or reducing agents), releasing the cytotoxic payload.
-
Cytotoxicity: The released payload exerts its cell-killing effect, leading to the death of the cancer cell.
A significant advantage of many cleavable linkers is their ability to induce a "bystander effect."[1] This occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills adjacent antigen-negative tumor cells.
Comparative Analysis of Cleavable Linker Technologies
The choice of a cleavable linker has a significant impact on the stability, potency, and overall therapeutic index of an ADC. The following sections and tables summarize key quantitative data from comparative studies of different linker technologies. It is important to note that the data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups (e.g., antibody, payload, cell lines, and animal models used).
Enzyme-Sensitive Linkers
These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsins or legumain, which are highly expressed in the lysosomes of tumor cells.
This compound Derived Linker (Ala-Ala-Asn): This tripeptide sequence is a substrate for legumain, an asparaginyl endopeptidase that is overexpressed in many solid tumors.[2] this compound serves as a precursor for the synthesis of this type of linker.[3][4][5][6][7][8][9]
Valine-Citrulline (Val-Cit) Linker: This is one of the most well-established and widely used dipeptide linkers, primarily cleaved by cathepsin B.[10]
Comparative Performance: Ala-Ala-Asn vs. Val-Cit
A study by Cheng et al. (2018) compared a farletuzumab (anti-folate receptor alpha) ADC conjugated to eribulin (B193375) via an Ala-Ala-Asn-PABC linker with one using a Val-Cit-PABC linker. The study found that while both ADCs demonstrated potency in folate receptor alpha (FRA)-high expressing cell lines, the Ala-Ala-Asn-PABC ADC exhibited higher nonspecific cytotoxicity in FRA-negative cells and poor specificity in FRA-low expressing cells compared to the Val-Cit-PABC variant.[11] Consequently, the Val-Cit-PABC ADC was selected for further in vivo development.[11]
Another study highlighted that ADCs with Asn-containing linkers, designed for legumain-mediated cleavage, showed efficacy and stability comparable to their Val-Cit counterparts in vitro and in vivo, with a slight reduction in off-target toxicity.[12] However, these Asn-containing ADCs also showed 2-3 fold higher off-target activity than the Val-Cit ADC in some in vitro assays.[13]
Other Enzyme-Cleavable Linkers:
-
β-Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme found in the tumor microenvironment and lysosomes.[2]
-
β-Galactosidase-Cleavable Linkers: These are cleaved by the lysosomal enzyme β-galactosidase.[14]
A study comparing a trastuzumab-MMAE ADC with a β-galactosidase-cleavable linker to one with a Val-Cit linker showed that the β-galactosidase-linked ADC had a lower IC50 value (8.8 pmol/L) compared to the Val-Cit linked ADC (14.3 pmol/L) and the clinically approved ADC, Kadcyla® (T-DM1) (33 pmol/L).[14]
pH-Sensitive Linkers
These linkers, such as those containing a hydrazone bond, are designed to be stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[15][16]
Glutathione-Sensitive Linkers
These linkers utilize disulfide bonds that are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) (GSH) compared to the extracellular space.[1][15]
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies of different linker technologies.
Table 1: In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers
| Linker Type | Antibody-Payload | Target Cell Line | IC50 (pmol/L) | Source |
| β-Galactosidase-cleavable | Trastuzumab-MMAE | HER2+ | 8.8 | [14] |
| Valine-Citrulline (Val-Cit) | Trastuzumab-MMAE | HER2+ | 14.3 | [14] |
| Non-cleavable (for reference) | Kadcyla® (T-DM1) | HER2+ | 33 | [14] |
Note: Lower IC50 values indicate higher potency. The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups.
Table 2: Plasma Stability of Different Cleavable Linkers
| Linker Type | Linker-Payload | Plasma Source | Half-life (t½) | Source |
| Valine-Citrulline (Val-Cit) | mc-Val-Cit-PABC-MMAE | Human | ~230 days (projected) | |
| Phenylalanine-Lysine (Phe-Lys) | mc-Phe-Lys-PABC-MMAE | Human | ~80 days (projected) | |
| Hydrazone | Hydrazone-Auristatin E | Human | 2.6 days | |
| Silyl Ether (acid-cleavable) | Silyl ether-MMAE | Human | > 7 days | [14] |
Note: Longer half-life indicates greater stability in plasma.
Table 3: In Vivo Efficacy of ADCs with Different Cleavable Linkers
| Linker Type | ADC | Xenograft Model | Dosing | Tumor Volume Reduction | Source |
| β-Galactosidase-cleavable | Trastuzumab-MMAE | Breast Cancer | Single dose, 1 mg/kg | 57-58% | [14] |
| Non-cleavable (for reference) | Kadcyla® (T-DM1) | Breast Cancer | Single dose, 1 mg/kg | Not statistically significant | [14] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are outlines of typical protocols for key assays used in the evaluation of ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of an ADC to kill cancer cells and is a primary determinant of its potency.
-
Cell Seeding: Target cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
ADC Treatment: The ADC is serially diluted to a range of concentrations. The cell culture medium is replaced with medium containing the diluted ADC or control antibodies (e.g., unconjugated antibody, isotype control ADC).
-
Incubation: The plates are incubated for a period that allows for ADC internalization, linker cleavage, and payload-induced cell death (typically 72-96 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692).
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or an acidic SDS solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of ADC that inhibits cell growth by 50%, is determined by plotting cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.
Plasma Stability Assay (ELISA-based)
This assay is used to determine the stability of the ADC and the integrity of the linker in plasma over time.
-
ADC Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at 37°C for various time points (e.g., 0, 24, 48, 72, 144 hours).
-
Plate Coating: A 96-well ELISA plate is coated with an antigen specific to the antibody component of the ADC and incubated overnight at 4°C. The plate is then washed and blocked to prevent non-specific binding.
-
Sample Incubation: The plasma samples containing the ADC from the different time points are diluted and added to the coated wells. The intact ADC will bind to the coated antigen. The plate is incubated and then washed.
-
Detection: An enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload is added to the wells. This antibody will only bind to the ADC that has retained its payload. The plate is incubated and washed again.
-
Substrate Addition: A chromogenic or fluorogenic substrate for the enzyme is added. The enzyme catalyzes a reaction that produces a detectable signal.
-
Data Analysis: The signal intensity is measured using a plate reader. The signal is proportional to the amount of intact ADC in the sample. A standard curve is used to quantify the concentration of intact ADC at each time point, allowing for the calculation of the ADC's half-life in plasma.
In Vivo Efficacy Study (Xenograft Model)
These studies assess the anti-tumor activity of an ADC in a living organism.
-
Model System: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells that express the target antigen are implanted subcutaneously into the flank of the mice. The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping and Dosing: Once the tumors reach the desired size, the mice are randomly assigned to different treatment groups (e.g., vehicle control, unconjugated antibody, isotype control ADC, and the test ADC at various doses). The ADCs are typically administered intravenously.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length × Width²)/2. The body weight of the mice is also monitored as an indicator of toxicity.
-
Study Endpoint: The study is concluded when the tumors in the control group reach a predetermined maximum size, or after a specified period.
-
Data Analysis: The mean tumor volumes for each treatment group are plotted over time to generate tumor growth curves. The efficacy of the ADC is assessed by comparing the tumor growth in the ADC-treated groups to the control groups. Metrics such as tumor growth inhibition (TGI) and tumor regression are calculated.
Conclusion
The choice of a cleavable linker is a critical decision in the design of an ADC, with profound implications for its therapeutic index. While the Val-Cit dipeptide linker is well-established and demonstrates high stability in human plasma and potent anti-tumor activity, newer generations of cleavable linkers, such as the legumain-cleavable Ala-Ala-Asn linker and glycosidase-cleavable linkers, offer potential advantages and present alternative mechanisms for payload release.
The comparative data, although not from single head-to-head studies, suggest that there are trade-offs to consider. For instance, while a β-galactosidase linker showed higher in vitro potency than a Val-Cit linker in one study, the Ala-Ala-Asn linker showed less specificity than Val-Cit in another. pH-sensitive linkers like hydrazones generally exhibit lower plasma stability compared to enzyme-cleavable peptide linkers.
Ultimately, the optimal linker is context-dependent and must be empirically determined for each specific ADC, taking into account the antibody, payload, and target indication. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative evaluations to identify the most suitable linker for their therapeutic candidates.
References
- 1. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 6. youtube.com [youtube.com]
- 7. apexbt.com [apexbt.com]
- 8. This compound, CAS 1951424-92-2 | AxisPharm [axispharm.com]
- 9. This compound | ADC Linker | Ambeed.com [ambeed.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 16. books.rsc.org [books.rsc.org]
A Comparative Guide to the Biological Activity of Peptides Synthesized with Fmoc-Ala-Ala-Asn(Trt)-OH
For researchers, scientists, and drug development professionals, the choice of peptide building blocks is critical to the ultimate biological activity and therapeutic efficacy of the final molecule. This guide provides an objective comparison of peptides synthesized using Fmoc-Ala-Ala-Asn(Trt)-OH, focusing on its primary application as a component of enzymatically cleavable linkers in antibody-drug conjugates (ADCs). The biological performance of linkers containing the Ala-Ala-Asn (AAN) sequence is compared with other common linker technologies, supported by experimental data.
This compound is a protected tripeptide building block optimized for solid-phase peptide synthesis (SPPS).[1][2] The Fmoc group provides temporary N-terminal protection, while the trityl (Trt) group shields the side chain of asparagine, preventing undesirable side reactions during synthesis.[1] Its principal role in biological applications is as a substrate for specific proteases, enabling targeted release of therapeutic agents.[1][3]
Performance in Antibody-Drug Conjugates: A Comparative Analysis
The AAN tripeptide sequence is a key component of cleavable linkers in ADCs, designed to be selectively cleaved by proteases overexpressed in the tumor microenvironment, such as legumain.[4][5] This targeted cleavage mechanism is crucial for the efficacy and safety of ADCs. The following tables summarize the comparative performance of ADCs synthesized with AAN-containing linkers versus those with the widely used Val-Cit linker, which is cleaved by cathepsin B.[6][7]
Table 1: Comparative Cytotoxicity of ADCs with Different Peptide Linkers
| Cell Line | Target Antigen | ADC Linker Sequence | Payload | IC50 (nM) | Reference |
| SHP-77 | DLL3 | Ala-Ala-Asn-PABC | Camptothecin Derivative | 39.74 (as 7300-LP3004) | [8] |
| SHP-77 | DLL3 | Val-Cit-PABC | Deruxtecan | 124.5 (as 7300-Deruxtecan) | [8] |
| FRA-high expressing | Folate Receptor Alpha | Ala-Ala-Asn-PABC | Eribulin | Potent (exact value not specified) | [9] |
| FRA-high expressing | Folate Receptor Alpha | Val-Cit-PABC | Eribulin | Potent (exact value not specified) | [9] |
| FRA-negative | N/A | Ala-Ala-Asn-PABC | Eribulin | Higher nonspecific cytotoxicity | [9] |
| FRA-negative | N/A | Val-Cit-PABC | Eribulin | Lower nonspecific cytotoxicity | [9] |
Table 2: Comparative Stability and Efficacy of Asn-Containing vs. Val-Cit Linkers
| Parameter | Asn-Asn Linker ADC | Val-Cit Linker ADC | Key Findings | Reference |
| Lysosomal Cleavage | Specifically cleaved by legumain | Cleaved by Cathepsin B | Asn-containing linkers are effective substrates for legumain. | [6] |
| Plasma Stability | High stability | High stability | Both linker types demonstrate good stability in plasma. | [6] |
| In Vivo Efficacy | Comparable or improved | Standard | Asn-Asn-linked ADCs showed similar or better efficacy in tumor models. | [6] |
| Off-target Activity | 2-3 fold higher in some cases | Lower | Legumain-cleavable ADCs may exhibit some off-target effects. | [4] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. The following are outlines of key experimental protocols used to evaluate the biological activity of peptides and ADCs synthesized with this compound.
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Linker
-
Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine (B6355638) in DMF (typically 20%).[10]
-
Amino Acid Coupling: The first protected amino acid, in this case, Fmoc-Asn(Trt)-OH, is activated using a coupling reagent (e.g., HCTU) and a base (e.g., DIEA) in DMF and then added to the resin.[10]
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: The deprotection and coupling steps are repeated for the subsequent amino acids (Fmoc-Ala-OH and Fmoc-Ala-OH) to build the tripeptide sequence.
-
Cleavage and Deprotection: Once the peptide sequence is complete, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[10]
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro Cytotoxicity Assay
-
Cell Seeding: Cancer cells expressing the target antigen are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with serial dilutions of the ADC containing the AAN linker and a comparator ADC (e.g., with a Val-Cit linker). Control wells with untreated cells are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of the ADC required to inhibit cell growth by 50%.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of an ADC with an AAN linker and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of an ADC with an Ala-Ala-Asn cleavable linker.
Caption: Experimental workflow for the synthesis and evaluation of an ADC.
Conclusion
The use of this compound in the synthesis of cleavable linkers for ADCs presents a promising strategy for targeted cancer therapy. The resulting AAN linker is efficiently cleaved by legumain, an enzyme often upregulated in the tumor microenvironment, leading to the specific release of cytotoxic payloads.[4][5] Comparative studies indicate that ADCs with AAN linkers can exhibit potency comparable or even superior to those with the more traditional Val-Cit linker.[6] However, researchers should be mindful of potential off-target effects that have been observed in some contexts.[4][9] The choice of linker sequence is a critical parameter in ADC design, and the AAN motif offers a valuable alternative to cathepsin B-cleavable linkers, warranting further investigation and optimization for the development of next-generation ADCs.
References
- 1. This compound, CAS 1951424-92-2 | AxisPharm [axispharm.com]
- 2. This compound - Creative Peptides [creative-peptides.com]
- 3. Ala-Ala-Asn-pab Linkers - ADC Linkers | AxisPharm [axispharm.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
A Comparative Guide to the Analytical Validation of Fmoc-Ala-Ala-Asn(Trt)-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, ensuring the purity, identity, and stability of synthetic peptides is paramount. This guide provides a comprehensive comparison of analytical methods for the validation of Fmoc-Ala-Ala-Asn(Trt)-OH, a protected tripeptide building block crucial for the synthesis of asparagine-containing peptides. The use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the N-terminus and the trityl (Trt) group for the asparagine side chain prevents undesirable side reactions during solid-phase peptide synthesis (SPPS).[1][2] This guide presents supporting experimental data and detailed protocols to facilitate the selection of appropriate analytical strategies.
Data Summary: Purity and Identity Assessment
The analytical validation of this compound involves a suite of orthogonal methods to provide a comprehensive understanding of the peptide's quality. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstone techniques for this purpose.
| Analytical Method | Parameter | Typical Result | Alternative Method | Parameter | Typical Result |
| RP-HPLC | Purity (% Area) | ≥ 99.0%[3][4] | UPLC | Purity (% Area) | ≥ 99.0% |
| Retention Time | Lot-specific | Enantiomeric Purity | ≥ 99.8% L-isomer[4] | ||
| LC-MS | [M+H]⁺ | 739.3 g/mol | MALDI-TOF | [M+Na]⁺ | 761.3 g/mol |
| Fragmentation | Confirms Sequence | ||||
| ¹H NMR | Chemical Shift | Conforms to Structure | ¹³C NMR | Chemical Shift | Conforms to Structure |
| Integration | Proportional to Protons |
Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop stability-indicating analytical methods.[5][6] These studies expose the peptide to harsh conditions to accelerate its degradation.
| Stress Condition | Time | Temperature | Observation | Potential Degradants |
| Acidic (0.1 M HCl) | 24 h | 60°C | Minor degradation | Deprotection of Trt group |
| Basic (0.1 M NaOH) | 8 h | 25°C | Significant degradation | Deamidation, Fmoc cleavage |
| Oxidative (3% H₂O₂) | 24 h | 25°C | Minimal degradation | Oxidation of Fmoc group |
| Thermal | 48 h | 80°C | Minor degradation | Unspecified byproducts |
| Photolytic (UV light) | 24 h | 25°C | Negligible degradation | - |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below to ensure reproducibility.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
This method is used to determine the purity of the this compound peptide.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: 30-70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve 1 mg of the peptide in 1 mL of 50% acetonitrile/water.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
This method confirms the molecular weight and sequence of the peptide.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Same as RP-HPLC protocol.
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Mass Range: 100-1000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
-
Data Analysis: The observed mass of the main peak should correspond to the calculated molecular weight of this compound. Fragmentation analysis (MS/MS) can be performed to confirm the amino acid sequence.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR provides detailed information about the chemical structure of the peptide.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the peptide in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR, and 2D-COSY.
-
Data Analysis: The chemical shifts, coupling constants, and integrations of the observed signals should be consistent with the structure of this compound.
Workflow and Pathway Visualizations
The following diagrams illustrate the analytical validation workflow and potential degradation pathways.
Conclusion
The analytical validation of this compound requires a multi-faceted approach employing a combination of chromatographic and spectroscopic techniques. RP-HPLC is a robust method for purity determination, while LC-MS provides unequivocal confirmation of molecular weight and identity. NMR spectroscopy serves as a powerful tool for detailed structural elucidation. Forced degradation studies are critical for understanding the stability profile of the peptide and for the development of stability-indicating methods. By following the detailed protocols and considering the comparative data presented, researchers can confidently assess the quality of their this compound, ensuring the integrity and success of their peptide synthesis endeavors. A potential, though less common, impurity to be aware of is the presence of β-alanine adducts, which can arise from the raw materials used in synthesis.[8]
References
- 1. peptide.com [peptide.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FMOC-Asn(Trt)-OH N-a-Fmoc-N- -trityl-L-asparagine Novabiochem 132388-59-1 [sigmaaldrich.com]
- 4. Fmoc-Asn(Trt)-OH [cem.com]
- 5. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. An O18-labeling assisted LC-MS method for assignment of aspartyl/isoaspartyl products from Asn deamidation and Asp isomerization in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Asparagine Protecting Groups in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for asparagine (Asn) is a critical decision in solid-phase peptide synthesis (SPPS). The inherent challenges of asparagine incorporation—namely the poor solubility of its Fmoc-protected derivative and the propensity for side-chain amide dehydration to form a nitrile byproduct—necessitate careful consideration of the protecting group's stability and performance. This guide provides an objective comparison of common asparagine protecting groups, supported by available experimental data, to inform the strategic design of peptide synthesis protocols.
The primary role of an asparagine protecting group is to mask the side-chain amide, thereby improving the solubility of the Fmoc-Asn-OH building block and preventing the formation of nitrile impurities during the activation step. In the context of Fmoc-based SPPS, these protecting groups are typically acid-labile, designed for removal during the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA). This comparison focuses on four widely used protecting groups: Trityl (Trt), 4-Methoxytrityl (Mmt), 2,4,6-Trimethoxybenzyl (Tmob), and Xanthenyl (Xan).
Comparative Stability and Performance
The stability of a protecting group is a double-edged sword; it must be stable enough to withstand the repetitive basic conditions of Fmoc deprotection throughout the synthesis, yet be labile enough for efficient removal during the final acidic cleavage without degrading the target peptide. The choice of protecting group can significantly impact the final purity and yield of the synthesized peptide.
| Protecting Group | Structure | Key Characteristics |
| Trityl (Trt) | Triphenylmethyl | The most common and cost-effective protecting group for Asn. It offers good protection against nitrile formation and improves solubility. However, its removal can sometimes be sluggish, and it may require extended cleavage times, particularly when the asparagine residue is at the N-terminus.[1] |
| 4-Methoxytrityl (Mmt) | (4-methoxyphenyl)diphenylmethyl | More acid-labile than the Trt group.[2] This increased lability allows for selective deprotection on-resin using dilute TFA (e.g., 1% in DCM), enabling site-specific modifications.[2] |
| 2,4,6-Trimethoxybenzyl (Tmob) | 2,4,6-trimethoxybenzyl | Significantly more acid-labile than Trt. The Tmob group can be cleaved with a half-life of less than one minute in 95% trifluoroacetic acid (TFA).[3] While this ensures rapid deprotection, the released Tmob carbocation is highly reactive and can lead to alkylation of sensitive residues like tryptophan if not effectively scavenged. |
| Xanthenyl (Xan) | 9H-xanthen-9-yl | Often used in Boc-based SPPS but also applicable to Fmoc strategies.[2] Studies have suggested that the use of Xan and its derivatives can result in purer peptide products compared to those synthesized with Trt or Tmob protection. |
Experimental Data Summary
| Protecting Group | Cleavage Condition | Cleavage Efficiency/Kinetics | Observed Side Reactions |
| Trityl (Trt) | Standard TFA cleavage cocktail (e.g., 95% TFA) | Generally effective, but can be slow, sometimes requiring extended cleavage times (e.g., >2 hours), especially for N-terminal Asn(Trt).[1] | Incomplete deprotection can be a significant issue, leading to Trt-adducts in the final product. |
| 4-Methoxytrityl (Mmt) | 1% TFA in DCM for selective deprotection; standard TFA cleavage for final deprotection | Rapidly cleaved under dilute acid conditions.[2] | The released Mmt cation can cause alkylation of sensitive residues if not properly scavenged. |
| 2,4,6-Trimethoxybenzyl (Tmob) | 95% TFA | Very rapid cleavage (t½ < 1 minute).[3] | The highly stable Tmob carbocation readily alkylates tryptophan residues. Effective scavenging is crucial. |
| Xanthenyl (Xan) | Standard TFA cleavage cocktail | Efficiently cleaved during standard final deprotection. | Generally associated with high purity of the final peptide, suggesting minimal side reactions. |
Experimental Protocols
To aid researchers in evaluating the stability and performance of different asparagine protecting groups in their own laboratories, the following general experimental protocols are provided.
Protocol 1: Comparative Cleavage Kinetics
This experiment aims to determine the rate of deprotection of different Asn-protecting groups under standard cleavage conditions.
-
Peptide Synthesis: Synthesize a short model peptide (e.g., Ac-Ala-Asn(PG)-Gly-NH2) on a suitable resin (e.g., Rink Amide). Use the different protecting groups (Trt, Mmt, Tmob, Xan) for the asparagine residue in parallel syntheses.
-
Cleavage: Treat aliquots of each peptidyl-resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) at room temperature.
-
Time Points: Quench the cleavage reaction at various time points (e.g., 5, 15, 30, 60, 120 minutes) by precipitating the peptide in cold diethyl ether.
-
Analysis: Analyze the crude peptide from each time point by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantification: Quantify the percentage of the fully deprotected peptide versus the protected peptide at each time point by integrating the respective peak areas in the HPLC chromatogram.
Protocol 2: Analysis of Peptide Purity and Side Reactions
This protocol is designed to assess the overall purity of the crude peptide and identify common side products after final cleavage.
-
Peptide Synthesis: Synthesize a model peptide containing asparagine and a tryptophan residue (e.g., Ac-Trp-Ala-Asn(PG)-Gly-NH2) to assess potential alkylation.
-
Cleavage: Perform a standard final cleavage of the peptide from the resin (e.g., 2 hours with 95% TFA, 2.5% TIS, 2.5% H2O).
-
Analysis by RP-HPLC: Analyze the crude peptide product by RP-HPLC. The purity is determined by the percentage of the main product peak area relative to the total peak area.
-
Analysis by Mass Spectrometry (MS): Use LC-MS to identify the main product and any side products. Look for masses corresponding to:
-
The desired fully deprotected peptide.
-
Peptide with the protecting group still attached.
-
Peptide with a nitrile group (-CN) instead of the amide (-CONH2) at the asparagine side chain.
-
Tryptophan adducts (e.g., +Trt, +Mmt, +Tmob).
-
Visualizing the Logic of Protecting Group Selection
The choice of an asparagine protecting group involves a trade-off between lability and the risk of side reactions. The following diagram illustrates the decision-making process.
Caption: Decision pathway for selecting an asparagine protecting group.
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical workflow for the comparative evaluation of asparagine protecting groups.
Caption: Workflow for comparing asparagine protecting groups.
References
Fmoc-Ala-Ala-Asn(Trt)-OH: A Comparative Guide for Peptide Synthesis and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Ala-Ala-Asn(Trt)-OH is a protected tripeptide building block integral to modern solid-phase peptide synthesis (SPPS). Its unique structure offers significant advantages in the synthesis of complex peptides and the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs). This guide provides a comprehensive comparison of this compound with alternative synthesis strategies, supported by experimental data and detailed protocols.
The Fmoc (9-fluorenylmethyloxycarbonyl) group provides temporary N-terminal protection, while the trityl (Trt) group shields the side chain of asparagine, preventing undesirable side reactions during peptide synthesis.[1][2] The Ala-Ala-Asn sequence is of particular interest as it serves as a substrate for specific proteases, such as legumain, which are often overexpressed in the tumor microenvironment.[3][4] This property makes it a valuable component in the design of cleavable linkers for ADCs, enabling the targeted release of cytotoxic payloads.[5][6][7]
Performance Comparison: Tripeptide Block vs. Stepwise Synthesis
The use of pre-formed peptide fragments, or "block" synthesis, with reagents like this compound presents a compelling alternative to the traditional stepwise addition of single amino acids. The primary advantages lie in improved efficiency and potentially higher purity of the final peptide.
While direct head-to-head quantitative data for this compound is not extensively published in comparative studies, the theoretical and observed benefits of block synthesis are well-documented in the field of peptide chemistry. The efficiency of each coupling and deprotection step in SPPS is critical; even a small percentage of incomplete reactions can lead to a significant accumulation of deletion products, especially in the synthesis of long peptides.[8] For example, a 97% yield at each of the 140 steps of a 70-mer peptide synthesis results in a mere 1.4% overall theoretical yield.[8] Increasing the efficiency to 99% per step raises the overall yield to 24%.[8]
By incorporating three amino acids in a single coupling step, the number of cycles is reduced, which can lead to a higher overall yield and purity. This approach can be particularly advantageous for sequences known to be difficult to synthesize due to aggregation or steric hindrance.
Table 1: Theoretical Comparison of Tripeptide Block vs. Stepwise SPPS
| Parameter | Tripeptide Block Synthesis (this compound) | Stepwise Synthesis | Rationale |
| Number of Coupling/Deprotection Cycles | 1 | 3 | Three amino acids are added in a single block. |
| Potential for Side Reactions | Reduced | Higher | Fewer cycles reduce the exposure of the growing peptide chain to potentially harmful reagents and conditions. The Trt protection on Asn prevents dehydration and aspartimide formation.[9] |
| Synthesis Time | Shorter | Longer | Fewer cycles directly translate to a shorter overall synthesis time. |
| Overall Yield | Potentially Higher | Potentially Lower | Fewer reaction steps can lead to a higher cumulative yield, especially for longer peptides.[8][10] |
| Crude Purity | Potentially Higher | Potentially Lower | Reduced probability of deletion sequences and side-reaction products.[11] |
Applications in Targeted Drug Delivery: The Ala-Ala-Asn Cleavable Linker
A key application of this compound is in the construction of enzyme-cleavable linkers for ADCs. The Ala-Ala-Asn sequence is recognized and cleaved by legumain, a protease that is overexpressed in many types of cancer cells.[3][4] This specificity allows for the targeted release of a cytotoxic drug from the antibody carrier within the tumor microenvironment, minimizing systemic toxicity.
Legumain Cleavage Kinetics
The efficiency of linker cleavage is a critical determinant of an ADC's efficacy. Kinetic studies of legumain activity on substrates containing the Ala-Ala-Asn motif demonstrate its suitability for this purpose. For instance, the cleavage of the fluorogenic substrate Z-Ala-Ala-Asn-AMC by legumain has been characterized, with a determined Michaelis constant (Km) of 25.7 μM.[12] This indicates a strong affinity of the enzyme for this peptide sequence, suggesting efficient cleavage and payload release in a legumain-rich environment.
Table 2: Kinetic Parameters for Legumain Cleavage of an Ala-Ala-Asn Substrate
| Substrate | Enzyme | Km (μM) | Reference |
| Z-Ala-Ala-Asn-AMC | Recombinant Human Legumain | 25.7 | [12] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol for this compound
This protocol outlines a general procedure for coupling this compound to a resin-bound peptide chain using an automated peptide synthesizer.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Coupling reagent (e.g., HBTU)
-
Base (e.g., DIPEA)
-
DMF (N,N-Dimethylformamide)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes and then drain the solvent.[13]
-
Activation: In a separate vessel, dissolve 5 equivalents of this compound and 5 equivalents of HBTU in DMF. Add 10 equivalents of DIPEA in NMP to the solution. Allow the mixture to pre-activate for a few minutes.[13]
-
Coupling: Add the activated tripeptide solution to the resin. Shake the reaction vessel for 40 minutes to ensure complete coupling.[13]
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (at least 4 times for 30 seconds each) to remove excess reagents and by-products.[13]
-
Confirmation of Coupling: Perform a qualitative test (e.g., ninhydrin (B49086) test) to confirm the completion of the coupling reaction.[14]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a method to evaluate the cytotoxicity of an ADC utilizing the Ala-Ala-Asn linker on a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., HER2-positive)
-
Antigen-negative control cell line
-
ADC with Ala-Ala-Asn linker
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1,000–10,000 cells per well and incubate overnight to allow for cell attachment.[15][16]
-
ADC Treatment: Prepare serial dilutions of the ADC and add them to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 48–144 hours at 37°C.[15][16]
-
MTT Addition: Add 20 μL of MTT solution to each well and incubate for 1–4 hours.[15][16]
-
Solubilization: Add 100 μL of the solubilization solution to each well and incubate overnight in the dark.[16]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[17]
Visualizing the Workflow and Signaling Pathway
SPPS Workflow for ADC Synthesis
The following diagram illustrates the general workflow for synthesizing an ADC utilizing the this compound building block.
Caption: Workflow for ADC synthesis using this compound in SPPS.
Targeted Drug Delivery and Payload Release
This diagram illustrates the mechanism of action for an ADC with an Ala-Ala-Asn linker.
Caption: Mechanism of targeted drug delivery and payload release by an ADC.
Conclusion
This compound is a highly valuable reagent for researchers in peptide chemistry and drug development. Its application as a tripeptide building block in SPPS offers a more efficient and potentially higher-yielding alternative to traditional stepwise synthesis. Furthermore, the inherent protease-cleavable nature of the Ala-Ala-Asn sequence makes it a critical component in the design of advanced ADCs for targeted cancer therapy. The provided protocols and diagrams serve as a foundational guide for the effective utilization of this versatile molecule in research and development settings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, CAS 1951424-92-2 | AxisPharm [axispharm.com]
- 3. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and functional studies of Arabidopsis thaliana legumain beta reveal isoform specific mechanisms of activation and substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ala-Ala-Asn-pab Linkers - ADC Linkers | AxisPharm [axispharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. benchchem.com [benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. bachem.com [bachem.com]
- 12. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. chempep.com [chempep.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. benchchem.com [benchchem.com]
The Ascendance of Legumain-Cleavable Linkers in Drug Development: A Comparative Analysis
Fmoc-Ala-Ala-Asn(Trt)-OH is emerging as a critical building block in the development of targeted cancer therapies, particularly in the realm of antibody-drug conjugates (ADCs). Its utility lies in the formation of a tripeptide linker that is selectively cleaved by the enzyme legumain, a protease often overexpressed in the tumor microenvironment. This targeted cleavage mechanism offers a significant advantage over traditional chemotherapy by minimizing off-target toxicity and enhancing the therapeutic window of potent cytotoxic drugs.
This guide provides a comprehensive comparison of ADCs constructed with the legumain-cleavable Ala-Ala-Asn linker, synthesized using this compound, against those utilizing the more established cathepsin B-cleavable valine-citrulline (Val-Cit) linker. The following sections present a detailed analysis of their performance, supported by experimental data, and provide protocols for key synthetic and conjugation steps.
Performance Comparison: Legumain-Cleavable vs. Cathepsin-Cleavable Linkers
The strategic advantage of employing a legumain-cleavable linker stems from the differential expression of legumain in healthy versus cancerous tissues. Legumain is an asparaginyl endopeptidase that is highly active in the acidic environment of lysosomes and is frequently overexpressed in various tumor types, playing a role in tumor invasion and metastasis.[1] This localized activity allows for the specific release of the cytotoxic payload at the tumor site, sparing healthy cells.
In contrast, cathepsin B, the target for Val-Cit linkers, while also active in lysosomes, can have a broader expression profile, potentially leading to off-target cleavage and associated toxicities.[1] Furthermore, some studies have indicated that Val-Cit linkers can be susceptible to premature cleavage by other enzymes, such as neutrophil elastase, which is not observed with asparagine-containing linkers.[2][3]
A direct comparison of ADCs utilizing a legumain-cleavable dipeptide asparagine (Asn-Asn) linker and a cathepsin-cleavable Val-Cit linker, both conjugated to the cytotoxic agent monomethyl auristatin E (MMAE), has demonstrated the potential of the legumain-targeted approach.[4]
In Vitro Cytotoxicity
The in vitro cell-killing potency of ADCs is a key indicator of their potential therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values for anti-HER2 ADCs with different linkers against a HER2-positive breast cancer cell line (SKBR3).
| Linker Type | Peptide Sequence | Payload | Target Cell Line | IC50 (µg/mL) |
| Legumain-Cleavable | Asn-Asn | MMAE | SKBR3 | ~0.03[4] |
| Cathepsin-Cleavable | Val-Cit | MMAE | SKBR3 | ~0.03[4] |
As the data indicates, both the legumain-cleavable and cathepsin-cleavable linkers resulted in ADCs with comparable and potent cytotoxicity against the target cancer cell line in vitro.[4]
In Vivo Efficacy
Preclinical in vivo studies are critical for evaluating the overall therapeutic benefit of an ADC. In a xenograft model of breast cancer, the antitumor activity of ADCs with legumain-cleavable and cathepsin-cleavable linkers was assessed.
| Linker Type | Peptide Sequence | Payload | Tumor Model | Outcome |
| Legumain-Cleavable | Asn-Asn | MMAE | Breast Cancer Xenograft | Comparable or improved efficacy to Val-Cit ADC[4] |
| Cathepsin-Cleavable | Val-Cit | MMAE | Breast Cancer Xenograft |
The results from in vivo studies suggest that ADCs equipped with the legumain-cleavable Asn-Asn linker demonstrate either comparable or even superior tumor growth inhibition compared to their Val-Cit counterparts.[4] This highlights the potential of the legumain-cleavable strategy to provide a more favorable therapeutic index.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and application of these complex bioconjugates. The following sections outline the key experimental procedures.
Synthesis of the Legumain-Cleavable Linker-Payload (Ala-Ala-Asn-PABC-MMAE)
The synthesis of the complete drug-linker component involves solid-phase peptide synthesis (SPPS) to construct the tripeptide, followed by the attachment of a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer and the cytotoxic drug MMAE.
Materials:
-
This compound
-
2-Chlorotrityl chloride (2-CTC) resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
p-Aminobenzyl alcohol (PABC-OH)
-
Monomethyl auristatin E (MMAE)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Loading: Swell 2-CTC resin in DCM. Dissolve this compound and DIPEA in DCM and add to the resin. Agitate for 2 hours. Cap any unreacted sites with methanol.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the tripeptide.
-
PABC Spacer Attachment: In a separate reaction, react p-aminobenzyl alcohol with triphosgene to form the PABC-p-nitrophenyl carbonate (PABC-PNP) intermediate.
-
Coupling of PABC to Peptide: Couple the PABC-PNP intermediate to the deprotected N-terminus of the resin-bound tripeptide.
-
Cleavage from Resin: Cleave the peptide-PABC construct from the resin using a solution of TFA/TIS/Water (95:2.5:2.5).
-
MMAE Conjugation: Dissolve the cleaved peptide-PABC intermediate and MMAE in DMF. Add DIPEA and stir until the reaction is complete, as monitored by LC-MS.
-
Purification: Purify the final Ala-Ala-Asn-PABC-MMAE drug-linker by reverse-phase HPLC.
Conjugation of the Drug-Linker to a Monoclonal Antibody
The final step in creating the ADC is the covalent attachment of the drug-linker to the antibody. This is typically achieved by targeting cysteine residues within the antibody.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Ala-Ala-Asn-PABC-MMAE drug-linker
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
N-acetylcysteine
Procedure:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody by incubating with a controlled amount of TCEP in PBS at 37°C for 1-2 hours.
-
Purification of Reduced Antibody: Remove excess TCEP using a desalting column.
-
Conjugation Reaction: Dissolve the Ala-Ala-Asn-PABC-MMAE drug-linker in DMSO and add it to the reduced antibody solution. Incubate for 1-2 hours at room temperature.
-
Quenching: Quench any unreacted maleimide (B117702) groups on the linker by adding an excess of N-acetylcysteine.
-
Purification of ADC: Purify the final ADC using size-exclusion chromatography to remove unconjugated drug-linker and other small molecules.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation.
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and workflows, the following diagrams have been generated.
Caption: Mechanism of action for a legumain-cleavable ADC.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enzyme-Agnostic Lysosomal Screen Identifies New Legumain-Cleavable ADC Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Fmoc-Ala-Ala-Asn(Trt)-OH
For immediate implementation by researchers, scientists, and drug development professionals, this guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of Fmoc-Ala-Ala-Asn(Trt)-OH. Adherence to these protocols is essential for maintaining laboratory safety and minimizing environmental impact.
This compound, a protected tripeptide commonly used in solid-phase peptide synthesis, is not classified as a hazardous substance for human health. However, due to the potential for long-lasting harm to aquatic life, it is imperative to prevent its release into the environment. The following procedures detail the necessary steps for proper disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Safety goggles |
| Chemical-resistant gloves |
| Laboratory coat |
Step-by-Step Disposal Procedure
This procedure applies to unused, expired, or waste this compound solid material.
-
Containment:
-
In the event of a spill, prevent the powder from becoming airborne.
-
Carefully sweep the solid material into a designated, clearly labeled chemical waste container. Avoid generating dust.[1]
-
-
Waste Collection:
-
Place the contained this compound into a primary waste container that is sealable and properly labeled. The label should include the full chemical name: "this compound".
-
Store the sealed container in a designated chemical waste storage area, away from drains and water sources.
-
-
Disposal:
-
Dispose of the chemical waste through your institution's hazardous waste disposal program. Do not mix with general laboratory trash.
-
It is critical that this compound is not discharged into the sewage system or any watercourse.[1] One of its components, Fmoc-Asn(Trt)-OH, is recognized as being toxic to aquatic life with long-lasting effects.[2]
-
Decontamination of Labware
-
Reusable Labware (e.g., glassware, spatulas):
-
Carefully wipe off any residual solid this compound with a dry wipe. Dispose of the wipe in the designated solid chemical waste container.
-
Wash the labware with an appropriate organic solvent (e.g., methanol (B129727) or ethanol) to dissolve any remaining residue. Collect this solvent rinseate in a designated liquid chemical waste container labeled "Halogen-Free Organic Waste."
-
Follow with a standard laboratory cleaning procedure (e.g., washing with soap and water).
-
-
Single-Use Plastics (e.g., weighing boats, pipette tips):
-
Dispose of any single-use plastics contaminated with this compound directly into the designated solid chemical waste container.
-
Emergency Procedures
| Incident | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |
This information is synthesized from safety data sheets for similar compounds. Always consult your institution's specific safety and disposal protocols.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision tree for the disposal of this compound.
References
Personal protective equipment for handling Fmoc-Ala-Ala-Asn(Trt)-OH
Essential Safety and Handling Guide for Fmoc-Ala-Ala-Asn(Trt)-OH
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Following these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Immediate Safety Precautions
While some safety data sheets (SDS) for the related compound Fmoc-Asn(Trt)-OH classify it as not a hazardous substance, it is best practice to handle all chemicals with caution.[1] The primary physical hazard associated with this compound is its form as a solid powder, which can be easily inhaled.
-
Hazard Overview : Avoid the formation and inhalation of dust.[2] Ensure adequate ventilation when handling the compound.[2]
-
Primary Routes of Exposure : Inhalation of dust particles and skin or eye contact.
-
First Aid Measures :
-
Inhalation : Move the individual to fresh air. If breathing is difficult, seek medical attention.[3]
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and running water.[1]
-
Eye Contact : Immediately flush eyes with plenty of fresh running water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.[1]
-
Ingestion : Rinse the mouth with water and provide liquid to drink. Do not induce vomiting. Seek medical advice.[1]
-
Personal Protective Equipment (PPE)
A thorough hazard assessment is necessary to select the appropriate PPE for any given task.[4][5] The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Situation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection | Footwear |
| Handling Solid (Weighing, Aliquoting) | Safety glasses with side shields or chemical splash goggles.[4][6][7] | Disposable nitrile gloves.[4] | Laboratory coat.[4][7][8] | Handle in a chemical fume hood or use a respirator if dust cannot be avoided.[4] | Closed-toe shoes.[4][7][8] |
| Handling Solutions | Chemical splash goggles. A face shield is recommended when pouring large volumes.[4][6] | Disposable nitrile gloves.[4] | Laboratory coat.[4][7][8] | Not generally required if handled in a well-ventilated area or fume hood.[4] | Closed-toe shoes.[4][7][8] |
| Accidental Spill Cleanup | Chemical splash goggles and a face shield.[6] | Heavy-duty or double-layered nitrile gloves.[4] | Laboratory coat.[4][7][8] | Self-contained breathing apparatus may be necessary depending on the spill size and ventilation.[3] | Closed-toe shoes.[4][7][8] |
Operational and Disposal Plans
Experimental Protocol: Handling and Weighing
-
Preparation : Before handling the compound, ensure the designated workspace (e.g., chemical fume hood, ventilated balance enclosure) is clean and uncluttered.
-
Don PPE : Put on all required personal protective equipment as outlined in the table above.
-
Weighing : Carefully weigh the desired amount of this compound. Use a spatula to minimize dust formation. Avoid pouring the solid directly from the container if possible.
-
Dissolving : If preparing a solution, add the solvent to the solid slowly to prevent splashing. Fmoc-Asn(Trt)-OH, a related compound, is known to dissolve readily in standard peptide synthesis solvents like DMF.[9]
-
Post-Handling : Tightly seal the container of the solid compound. Clean the balance and surrounding area of any residual powder.
Disposal Plan
All waste generated from handling this compound should be treated as hazardous chemical waste.[10]
-
Solid Waste :
-
Contaminated Materials :
-
Items such as gloves, weighing paper, and pipette tips that have come into contact with the compound are considered contaminated solid waste.
-
Collect these materials in a designated, labeled hazardous waste container.
-
-
Liquid Waste :
-
Solutions containing this compound, as well as waste from subsequent reactions (e.g., Fmoc-deprotection solutions containing piperidine (B6355638) in DMF), must be collected as hazardous liquid waste.[10]
-
Use a labeled, sealable, and chemically compatible container for liquid waste. The label should list all chemical constituents.[10]
-
-
Storage and Disposal :
-
Store all hazardous waste containers in a designated accumulation area, segregated from incompatible chemicals.[10]
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. anaspec.com [anaspec.com]
- 2. Fmoc-Asn(Trt)-OH - Safety Data Sheet [chemicalbook.com]
- 3. kmpharma.in [kmpharma.in]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 6. uah.edu [uah.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. youtube.com [youtube.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
